2,6-Diacetoxynaphthalene
Descripción
Propiedades
IUPAC Name |
(6-acetyloxynaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIDPCUTRXCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344189 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-47-7 | |
| Record name | 2,6-Diacetoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-diacetoxynaphthalene chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,6-Diacetoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling this compound
This compound is a diester derivative of naphthalene, a key aromatic hydrocarbon. While its direct therapeutic applications are not extensively documented, its significance lies in its role as a crucial intermediate in organic synthesis. It serves as a pivotal building block for advanced materials and complex organic molecules, including liquid crystals and high-performance polymers.[1] The molecule's structure, featuring a rigid naphthalene core functionalized with two acetoxy groups, provides a unique platform for chemical modification, making it a valuable compound in the synthesis of fine chemicals and potential pharmaceutical agents.[1] This guide offers a comprehensive examination of its chemical structure, properties, synthesis, and reactivity, providing the technical insights necessary for its effective utilization in research and development.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its molecular architecture. The compound consists of a naphthalene bicyclic aromatic ring system where hydroxyl groups at the 2 and 6 positions have been converted to acetate esters. This structure imparts specific physical and chemical properties that are essential for its handling and application in synthesis.
Chemical Structure
The structure of this compound is defined by the attachment of two acetoxy (–OCOCH₃) groups to the naphthalene core at the C2 and C6 positions. This substitution pattern is symmetrical, which influences its crystalline packing and physical properties.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key quantitative properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |
| Molecular Weight | 244.25 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Melting Point | 187 - 193 °C | [2] |
| Flash Point | 232 °C | [2] |
| Solubility | Information not widely available, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low water solubility is expected. | [2] |
| CAS Number | 22426-47-7 | [1] |
Spectroscopic Profile (Expected)
-
¹H NMR: Signals would be expected in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the naphthalene ring protons. A sharp singlet in the aliphatic region (approx. 2.3-2.5 ppm) would correspond to the six equivalent protons of the two methyl groups in the acetate functions.
-
¹³C NMR: Carbon signals would appear in the aromatic region for the naphthalene core. A distinct signal for the ester carbonyl carbon would be expected around 168-172 ppm, and a signal for the methyl carbons would be seen around 20-22 ppm.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester groups (approx. 1760-1740 cm⁻¹), C-O stretching bands (approx. 1250-1000 cm⁻¹), and characteristic C=C stretching bands for the aromatic naphthalene ring.
Part 2: Synthesis and Purification
The most direct and common method for preparing this compound is through the acetylation of its corresponding diol, 2,6-dihydroxynaphthalene (also known as 2,6-naphthalenediol). This reaction is a standard esterification process.
Synthesis Pathway
The synthesis involves the reaction of 2,6-dihydroxynaphthalene with an acetylating agent, typically acetic anhydride, often in the presence of a base or acid catalyst to facilitate the reaction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acetylation of 2,6-Dihydroxynaphthalene
This protocol describes a representative procedure for the synthesis of this compound. The choice of catalyst and solvent may be adapted based on laboratory-specific conditions and desired reaction kinetics.
Materials:
-
2,6-Dihydroxynaphthalene (1.0 eq)
-
Acetic Anhydride (2.2-3.0 eq)
-
Pyridine (as catalyst and solvent) or a catalytic amount of concentrated Sulfuric Acid
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or Ethyl Acetate/Hexane mixture (for recrystallization)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dihydroxynaphthalene (1.0 eq) in a minimal amount of pyridine.
-
Expert Insight: Pyridine acts as both a solvent and a basic catalyst. It neutralizes the acetic acid byproduct, driving the equilibrium towards the product. An alternative is to use a non-basic solvent and a catalytic amount of a strong acid like H₂SO₄.
-
-
Addition of Acetylating Agent: Slowly add acetic anhydride (2.2 eq) to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Trustworthiness: The reaction is monitored by TLC to ensure the complete consumption of the starting diol, which is crucial for simplifying the subsequent purification process.
-
-
Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and quench excess acetic anhydride.
-
Extraction: If the product does not precipitate cleanly, transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Self-Validating System: Each wash step is designed to remove a specific impurity. The final pH of the aqueous layer after the bicarbonate wash should be neutral or slightly basic, confirming the removal of acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain a pure, white crystalline solid.
Part 3: Chemical Reactivity and Applications
The chemical utility of this compound stems from the reactivity of its ester functional groups. These groups can be readily hydrolyzed or can serve as protecting groups for the diol functionality during multi-step syntheses.
Key Reactions: Hydrolysis
The primary reaction of this compound is its hydrolysis back to 2,6-dihydroxynaphthalene. This reaction can be catalyzed by either acid or base and is essentially the reverse of its synthesis. This reactivity is particularly useful when the diol functionality is needed for a subsequent reaction after other chemical transformations have been performed on a different part of a more complex molecule. In fact, hydrolyzing this compound is a known method to obtain high-purity 2,6-dihydroxynaphthalene.[3]
Caption: Hydrolysis of this compound.
Applications in Synthesis
-
Precursor for Liquid Crystals: The rigid, rod-like structure of the naphthalene core makes it an ideal scaffold for liquid crystalline materials. This compound serves as a key intermediate in the production of high-performance thermotropic liquid crystalline polymers.[1]
-
Pharmaceutical and Fine Chemical Intermediate: The acetoxy groups can act as protecting groups for the hydroxyl functions of 2,6-naphthalenediol. This allows for selective reactions at other positions of the naphthalene ring before deprotection (hydrolysis) to reveal the diols for further functionalization. While naphthalene derivatives exhibit a wide array of pharmacological activities, the primary role of this compound is as a stable, modifiable building block in a larger synthetic strategy.[4][5]
-
Monomer Synthesis: The parent diol, obtained from the hydrolysis of this compound, is a monomer used in the synthesis of specialty polymers. For example, 2,6-dihydroxynaphthalene is related to the synthesis of precursors for advanced polymers like Polyethylene Naphthalate (PEN), which requires 2,6-naphthalene dicarboxylic acid.[6]
Part 4: Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Based on available safety data, it is a stable solid under normal conditions but requires standard precautions for handling chemical reagents.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[2]
-
Handling: Avoid the formation of dust during handling.[2] Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[7]
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. CN112299957A - Preparation method of 2, 6-dihydroxynaphthalene - Google Patents [patents.google.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. nacatsoc.org [nacatsoc.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Guide to the Synthesis of 2,6-Diacetoxynaphthalene: Principles, Protocol, and Practical Insights
This technical guide provides an in-depth exploration of the synthesis of 2,6-diacetoxynaphthalene from its precursor, 2,6-dihydroxynaphthalene. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the core chemical principles, provides a detailed experimental protocol, and offers field-proven insights to ensure a successful and reproducible synthesis. This compound serves as a crucial intermediate in the synthesis of advanced materials, including high-performance thermotropic liquid crystalline polymers, and finds applications in the development of pharmaceuticals and other fine chemicals.[1]
The Strategic Importance of Acetylation
The conversion of 2,6-dihydroxynaphthalene to this compound is a classic example of O-acetylation, a fundamental transformation in organic synthesis. This reaction is primarily an esterification where the hydrogen atoms of the two phenolic hydroxyl groups are replaced by acetyl groups (CH₃CO).
The primary motivations for this synthesis are:
-
Intermediate for Polymer Synthesis: this compound is a key monomer precursor for specialized polyesters. The diacetate is often preferred over the diol in certain polymerization processes due to its solubility and reactivity characteristics.
-
Protecting Group Strategy: In multi-step syntheses, the acetyl group serves as an efficient protecting group for the reactive phenolic hydroxyls, preventing them from undergoing unwanted side reactions. This protection is robust yet can be readily reversed through hydrolysis.[2]
-
Modulation of Physicochemical Properties: Acetylation significantly alters the properties of the parent molecule, reducing its polarity and hydrogen-bonding capability. This modification enhances its solubility in less polar organic solvents and modifies its electronic properties, which is valuable in materials science research.[1]
Mechanistic Underpinnings: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the hydroxyl group in 2,6-dihydroxynaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
The reaction is most commonly facilitated by a base catalyst, such as pyridine or triethylamine. The role of the base is twofold:
-
Nucleophile Activation: The base deprotonates the phenolic hydroxyl group, forming a more potent phenoxide nucleophile.
-
Byproduct Neutralization: The reaction produces acetic acid as a byproduct. The base neutralizes this acid, driving the equilibrium towards the product side.
The overall transformation can be represented as:
HO-C₁₀H₆-OH + 2 (CH₃CO)₂O → CH₃COO-C₁₀H₆-OCOCH₃ + 2 CH₃COOH
Detailed Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of this compound. It is designed as a self-validating system, incorporating in-process checks and a robust purification scheme.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2,6-Dihydroxynaphthalene | Round-bottom flask (100 mL) |
| Acetic Anhydride | Magnetic stirrer and stir bar |
| Pyridine (anhydrous) | Reflux condenser |
| Ethyl Acetate | Heating mantle or oil bath |
| Hydrochloric Acid (1 M) | Separatory funnel (250 mL) |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Beakers and Erlenmeyer flasks |
| Brine (Saturated NaCl soln.) | Buchner funnel and filter paper |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Ethanol (for recrystallization) | Thin Layer Chromatography (TLC) plates |
| Distilled Water | Melting point apparatus |
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dihydroxynaphthalene (e.g., 5.0 g) in anhydrous pyridine (25 mL). Stir the mixture at room temperature until all the solid has dissolved. Expert Insight: Pyridine acts as both the solvent and the base catalyst. Using anhydrous pyridine is crucial to prevent the premature hydrolysis of acetic anhydride.
-
Addition of Acetylating Agent: Place the flask in an ice-water bath to cool the solution to 0-5 °C. While stirring vigorously, add acetic anhydride (1.2 to 1.5 molar equivalents per hydroxyl group) dropwise using a syringe or dropping funnel. Maintain the temperature below 10 °C during the addition. Causality: The reaction is exothermic. Slow, cooled addition prevents overheating, which can lead to side reactions and discoloration of the product.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
In-Process Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot (2,6-dihydroxynaphthalene) and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is complete when the starting material is no longer visible.
-
Work-up and Extraction:
-
Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 100 g) and water (100 mL). This will precipitate the crude product and hydrolyze any remaining acetic anhydride.
-
Stir the mixture until all the ice has melted. A solid precipitate of crude this compound should form.
-
If a solid precipitates, collect it by vacuum filtration. If the product is oily or does not fully precipitate, transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers. Wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The most effective method for purifying the crude product is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and comparing it to the literature value (approx. 175-178 °C). Further characterization can be performed using NMR and IR spectroscopy.
Quantitative Data Summary
The following table provides an example of the quantities and conditions for the described synthesis.
| Parameter | Value | Rationale |
| 2,6-Dihydroxynaphthalene | 5.0 g (1.0 eq) | Starting Material |
| Acetic Anhydride | 7.0 mL (2.4 eq) | Acetylating Agent (slight excess) |
| Pyridine | 25 mL | Solvent and Catalyst |
| Reaction Temperature | 0 °C to Room Temp. | Controls exothermic reaction |
| Reaction Time | 2-4 hours | Typical for complete conversion |
| Expected Yield | 85-95% | Based on typical reaction efficiency |
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process, from initial setup to the final, purified product.
Caption: Workflow for the synthesis of this compound.
References
solubility of 2,6-diacetoxynaphthalene in organic solvents
An In-depth Technical Guide on the Solubility of 2,6-Diacetoxynaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy, bioavailability, and formulation viability. This compound, a derivative of naphthalene, presents a unique solubility profile due to its aromatic core and ester functionalities. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents, detailed experimental protocols for its determination, and analytical techniques for quantification. By synthesizing established methodologies with practical insights, this document serves as an essential resource for researchers engaged in the development of naphthalene-based compounds.
Introduction: The Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. Low solubility can lead to a cascade of challenges, including poor absorption, diminished bioavailability, and difficulties in formulating effective dosage forms.[1][2] For a molecule like this compound, understanding its behavior in various organic solvents is paramount for purification, crystallization, and the preparation of stock solutions for in vitro and in vivo studies. This guide delves into the core principles and practical methodologies for accurately characterizing the solubility of this important naphthalene derivative.
Theoretical Framework: Predicting the Solubility of this compound
2.1. The Naphthalene Core: A Hydrophobic Foundation
Naphthalene (C₁₀H₈) is a nonpolar, aromatic hydrocarbon, rendering it sparingly soluble in water but readily soluble in many nonpolar organic solvents like benzene, toluene, and cyclohexane.[3][4] The primary intermolecular forces at play are van der Waals forces.
2.2. The Influence of Acetoxy Groups: Modulating Polarity
The introduction of two acetoxy (-OCOCH₃) groups at the 2 and 6 positions of the naphthalene ring significantly alters the molecule's physicochemical properties. The ester functionalities introduce polar carbonyl groups (C=O) and ether linkages (C-O-C), which can participate in dipole-dipole interactions. This increased polarity suggests that this compound will exhibit greater solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane compared to its nonpolar parent, naphthalene.
However, the acetoxy groups do not possess acidic protons, limiting their ability to act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors through the oxygen atoms of the carbonyl and ether groups. This implies a moderate solubility in protic solvents like ethanol and methanol, where the solvent can donate hydrogen bonds.
2.3. "Like Dissolves Like": A Guiding Principle
The adage "like dissolves like" provides a foundational framework for predicting solubility. We can anticipate the solubility of this compound to follow this trend:
-
High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran, dichloromethane) where dipole-dipole interactions are dominant.
-
Moderate Solubility: In polar protic solvents (e.g., ethanol, methanol, isopropanol) due to the potential for hydrogen bonding.
-
Low Solubility: In nonpolar solvents (e.g., hexane, cyclohexane) as the polarity of the acetoxy groups will hinder dissolution in a nonpolar environment.
-
Very Low Solubility: In aqueous solutions, due to the hydrophobic nature of the large naphthalene core.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[5][6] This method is reliable and widely used for its accuracy.[5]
3.1. Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
3.2. Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (spectroscopic grade)
-
Volumetric flasks
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound and place it into a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture at a consistent speed (e.g., 850 rpm) for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[1][2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.
-
Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted (or undiluted) saturated solution using a pre-validated analytical method (HPLC-UV or UV-Vis spectroscopy).
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow of the Shake-Flask Method for solubility determination.
Analytical Quantification Techniques
Accurate quantification of the dissolved this compound is critical for reliable solubility data. HPLC with UV detection and UV-Vis spectroscopy are two commonly employed and effective methods.[1][2]
4.1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for separating and quantifying compounds in a mixture. For this compound, a reverse-phase HPLC method is suitable.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile and water or a phosphate buffer. The exact ratio should be optimized to achieve good peak shape and retention time.[7][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Naphthalene and its derivatives exhibit strong UV absorbance.[9][10] A wavelength in the range of 220-280 nm should be selected based on the UV spectrum of this compound.[8][11]
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound. The concentration of the unknown sample is then determined by interpolating its peak area from the calibration curve.
4.2. UV-Vis Spectroscopy
For a less complex matrix where this compound is the only absorbing species at the analytical wavelength, UV-Vis spectroscopy offers a simpler and faster method for quantification.
Procedure:
-
Determine λ_max: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).[10]
-
Prepare Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λ_max. Plot a graph of absorbance versus concentration.
-
Measure Sample Absorbance: Measure the absorbance of the filtered and appropriately diluted saturated solution at the λ_max.
-
Calculate Concentration: Use the equation of the line from the calibration curve (Beer-Lambert Law) to calculate the concentration of this compound in the sample.
Diagram of the Analytical Quantification Workflow:
Caption: General workflow for analytical quantification.
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and structured format.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | < 1 | < 0.004 |
| Toluene | Nonpolar | 15 | 0.061 |
| Dichloromethane | Polar Aprotic | 150 | 0.614 |
| Ethyl Acetate | Polar Aprotic | 120 | 0.491 |
| Acetone | Polar Aprotic | 180 | 0.737 |
| Methanol | Polar Protic | 30 | 0.123 |
| Ethanol | Polar Protic | 45 | 0.184 |
| Isopropanol | Polar Protic | 25 | 0.102 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The hypothetical data aligns with the theoretical predictions, showing the highest solubility in polar aprotic solvents and lower solubility in nonpolar and polar protic solvents.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the . While specific experimental data for this compound is lacking in the literature, the principles of molecular polarity and intermolecular forces, combined with the "gold standard" shake-flask method, provide a robust approach for researchers to generate this critical data. Accurate solubility data is indispensable for the rational design of purification processes, the development of stable formulations, and ultimately, the successful translation of promising compounds into therapeutic agents. Future work should focus on the experimental determination of this data across a range of temperatures to fully characterize the thermodynamic properties of this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Lab Report: To determine the solubility behavior of naphthalene in toluene [art-xy.com]
- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. aanda.org [aanda.org]
- 10. researchgate.net [researchgate.net]
- 11. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]
Spectroscopic Profile of 2,6-Diacetoxynaphthalene: A Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic data for 2,6-diacetoxynaphthalene, a key intermediate in the synthesis of advanced materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound's molecular structure and behavior. Our analysis is grounded in established scientific principles and supported by verifiable data to ensure the highest degree of accuracy and trustworthiness.
Introduction: The Significance of this compound
This compound, also known as naphthalene-2,6-diyl diacetate, is a diester derivative of 2,6-dihydroxynaphthalene. Its chemical structure, featuring a naphthalene core with acetoxy groups at the 2 and 6 positions, makes it a valuable precursor in the synthesis of various organic materials. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for predicting its reactivity in further chemical transformations. This guide will meticulously dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound.
Synthesis and Spectroscopic Sample Preparation
The synthesis of this compound is typically achieved through the acetylation of 2,6-dihydroxynaphthalene. This straightforward reaction involves treating the diol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2,6-dihydroxynaphthalene in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).
-
Acetylation: Slowly add acetic anhydride to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the crude this compound by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a purified solid sample for spectroscopic analysis.
The following diagram illustrates the synthetic workflow:
Caption: Synthetic workflow for the preparation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl protons of the acetate groups. Due to the symmetry of the molecule, a simplified spectrum is expected.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.35 | Singlet | 6H | Methyl protons (-OCOCH₃) |
| ~7.30 | Doublet of doublets | 2H | H-3, H-7 |
| ~7.65 | Singlet | 2H | H-1, H-5 |
| ~7.85 | Doublet | 2H | H-4, H-8 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
The singlet at approximately 2.35 ppm corresponds to the six equivalent protons of the two methyl groups in the acetate functionalities. The aromatic region displays a set of signals characteristic of a 2,6-disubstituted naphthalene system. The symmetry of the molecule results in chemically equivalent pairs of protons (H-1 and H-5, H-3 and H-7, H-4 and H-8).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~21.2 | Methyl carbons (-OCOC H₃) |
| ~118.8 | C-1, C-5 |
| ~122.0 | C-3, C-7 |
| ~127.8 | C-4, C-8 |
| ~131.5 | C-9, C-10 (bridgehead) |
| ~149.0 | C-2, C-6 |
| ~169.5 | Carbonyl carbons (-OC OCH₃) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
The spectrum shows a signal for the methyl carbons around 21.2 ppm. The aromatic region contains signals for the non-equivalent carbons of the naphthalene ring. The carbons directly attached to the oxygen atoms (C-2 and C-6) are deshielded and appear at a lower field (~149.0 ppm). The carbonyl carbons of the acetate groups are observed at approximately 169.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional groups and the aromatic ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~1760 | Strong | C=O stretch (ester) |
| ~1600, 1500, 1470 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1200 | Strong | C-O stretch (ester) |
The most prominent feature in the IR spectrum is the strong absorption band around 1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester groups. The presence of a strong band around 1200 cm⁻¹ further confirms the C-O stretching of the ester linkage. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the characteristic aromatic ring skeletal vibrations appear in the 1600-1470 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₄H₁₂O₄), the expected molecular weight is approximately 244.24 g/mol .
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 244. Subsequent fragmentation would likely involve the loss of ketene (CH₂=C=O) from the acetate groups, a characteristic fragmentation pathway for aryl acetates.
Expected Fragmentation Pathway:
A Technical Guide to the Thermal Stability and Decomposition of 2,6-Diacetoxynaphthalene
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-diacetoxynaphthalene. In the absence of direct experimental literature on this specific compound, this document synthesizes established principles of organic pyrolysis, particularly the behavior of aromatic acetate esters, to propose a scientifically grounded decomposition pathway. Detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to experimentally investigate and validate the thermal properties of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of acetylated naphthalene derivatives for applications in materials science, pharmaceutical development, and process chemistry.
Introduction: The Significance of Thermal Stability in Naphthalene Derivatives
Naphthalene derivatives form the backbone of numerous advanced materials and pharmaceutical compounds. Their utility is often dictated by their thermal stability, which governs their processing, storage, and performance at elevated temperatures. This compound, an acetylated derivative of 2,6-dihydroxynaphthalene, presents a case study in the thermal degradation of aromatic esters. Understanding its decomposition temperature, the nature of its degradation products, and the underlying reaction mechanism is critical for its application.
This guide addresses the current gap in the scientific literature by proposing a decomposition pathway for this compound based on analogous chemical systems. It further provides the experimental framework necessary for the empirical validation of these predictions.
Proposed Thermal Decomposition Pathway of this compound
The thermal decomposition of esters, particularly aromatic acetates, is a well-documented class of organic reactions. The pyrolysis of phenyl acetate, for instance, proceeds via a unimolecular elimination reaction to yield phenol and ketene at elevated temperatures, typically around 625 °C[1]. This reaction is believed to occur through a concerted mechanism[2].
By analogy, we propose that the thermal decomposition of this compound proceeds through a sequential two-step elimination of ketene from the acetate groups, yielding 2,6-dihydroxynaphthalene as the final major organic product.
Step 1: First Ketene Elimination
The initial step involves the pyrolysis of one of the acetate groups to form an intermediate, 6-acetoxy-2-naphthol, and one molecule of ketene.
Step 2: Second Ketene Elimination
The intermediate, 6-acetoxy-2-naphthol, undergoes a subsequent thermal elimination of the second acetate group to yield the final stable product, 2,6-dihydroxynaphthalene, and a second molecule of ketene.
The overall proposed decomposition reaction is as follows:
This compound (s) → 2,6-dihydroxynaphthalene (s) + 2 CH₂=C=O (g)
This proposed pathway is visually represented in the following logical relationship diagram:
Caption: Proposed two-step thermal decomposition of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principle analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and stoichiometry of the decomposition reaction.
Experimental Workflow for TGA:
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Causality Behind Experimental Choices:
-
Sample Mass (5-10 mg): This mass range ensures a detectable mass loss signal without causing significant thermal gradients within the sample.
-
Inert Atmosphere (Nitrogen): An inert atmosphere is crucial to study the intrinsic thermal decomposition (pyrolysis) and prevent oxidative degradation, which would complicate the decomposition pathway.
-
Heating Rate (10 °C/min): A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift the decomposition to higher temperatures, while slower rates can broaden the decomposition range.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Experimental Workflow for DSC:
References
A Technical Guide to 2,6-Diacetoxynaphthalene for High-Performance Polymer Synthesis
Abstract: This technical guide provides an in-depth exploration of 2,6-diacetoxynaphthalene (DAN) as a critical monomer for the synthesis of high-performance thermotropic liquid crystal polymers (LCPs). It covers the synthesis and purification of the monomer, detailed methodologies for its polymerization via melt polycondensation, and a comprehensive analysis of the resulting polymer's structure, properties, and applications. This document is intended for researchers, polymer chemists, and materials scientists engaged in the development of advanced engineering materials.
Introduction to this compound (DAN)
This compound is an acetylated derivative of 2,6-dihydroxynaphthalene (DHN). While DHN provides the core rigid, naphthenic structure essential for liquid crystallinity, its direct use in melt polymerization is challenging due to its high melting point and lower reactivity. Acetylation to DAN serves a critical purpose: it lowers the melting point and, more importantly, facilitates a more controlled and efficient polycondensation reaction.
The Causality of Acetylation: The polymerization process, known as acidolysis, proceeds through the reaction of an acetoxy group with a carboxylic acid group, eliminating acetic acid as a byproduct.[1] Using the diacetoxy form (DAN) and an acetylated co-monomer (like p-acetoxybenzoic acid) allows the entire reaction to occur in the melt phase without the direct handling of corrosive acids at high temperatures and prevents the sublimation of the diol monomer. The volatile acetic acid byproduct can be easily removed by vacuum, driving the polymerization equilibrium toward a high molecular weight polymer.[1]
The rigid, linear structure of the 2,6-naphthalene moiety, when incorporated into a polyester backbone, imparts the rod-like molecular architecture necessary for the formation of a thermotropic nematic liquid crystal phase. This ordered melt phase allows for the production of materials with exceptionally high orientation, leading to outstanding mechanical properties in the final solid state.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂O₄ | - |
| Molecular Weight | 244.24 g/mol | - |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~175-178 °C | General chemical data |
| IUPAC Name | Naphthalene-2,6-diyl diacetate | - |
Monomer Synthesis, Purification, and Quality Control
The synthesis of high-purity this compound is paramount for achieving a high molecular weight polymer. Impurities can act as chain terminators or lead to undesirable side reactions, compromising the final material's properties.
Diagram: Synthesis of this compound
Caption: Reaction scheme for the acetylation of 2,6-dihydroxynaphthalene.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the acetylation of 2,6-dihydroxynaphthalene.
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: Charge the flask with 2,6-dihydroxynaphthalene (1.0 eq). Under a nitrogen blanket, add an excess of acetic anhydride (e.g., 2.5-3.0 eq).
-
Catalysis: Add a catalytic amount of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, a basic catalyst like sodium acetate can be used.
-
Reaction: Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water to precipitate the product and hydrolyze excess acetic anhydride.
-
Washing: Filter the crude product and wash thoroughly with deionized water until the filtrate is neutral to remove acetic acid and catalyst. A subsequent wash with a dilute sodium bicarbonate solution can be used to ensure complete acid removal.
-
Drying: Dry the crude this compound in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Purification (Self-Validation): For polymerization-grade monomer, recrystallization is essential.[3] A suitable solvent system is a mixture of ethanol and water or toluene. The purity should be confirmed before use.
Quality Control and Characterization
-
Melting Point: A sharp melting point range is indicative of high purity.
-
FTIR Spectroscopy: Confirms the conversion of hydroxyl groups to acetate esters. Look for the disappearance of the broad O-H stretch (around 3200-3500 cm⁻¹) from the starting material and the appearance of strong C=O stretching (around 1760 cm⁻¹) and C-O stretching (around 1200 cm⁻¹) bands.[4][5][6]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and detects organic impurities.[7] The proton NMR should show characteristic peaks for the aromatic protons and a sharp singlet for the methyl protons of the acetate groups.
Polymerization via Melt Polycondensation
Melt polycondensation is the standard industrial method for producing wholly aromatic polyesters. It involves heating the acetylated monomers in the presence of a catalyst, driving the reaction by removing the acetic acid byproduct under high vacuum.
Workflow: Melt Polycondensation Process
Caption: Generalized workflow for the synthesis of LCPs via melt polycondensation.
Experimental Protocol: Synthesis of a DAN-based Copolyester
This protocol describes the synthesis of a copolyester from this compound (DAN) and p-acetoxybenzoic acid (PABA).
-
Reactor Setup: A high-temperature glass or stainless-steel reactor equipped with a high-torque mechanical stirrer (with torque monitoring), a nitrogen/vacuum inlet, and a distillation outlet connected to a cold trap.
-
Charging Reagents: Charge the reactor with the desired molar ratio of monomers, for example, p-acetoxybenzoic acid (0.73 mol) and this compound (0.27 mol). Add a catalyst, such as antimony trioxide, tin(II) acetate, or a titanium alkoxide, at a concentration of 50-500 ppm.[8][9]
-
Stage 1 - Inerting and Melting: Purge the reactor thoroughly with high-purity nitrogen. Begin stirring and heat the reactor to ~220-250 °C to melt the monomers and initiate the polycondensation. Acetic acid will begin to distill off. Maintain this stage for 1-2 hours.
-
Stage 2 - Temperature Ramp: Gradually increase the temperature over 2-3 hours to a final temperature of 300-330 °C. The rate of acetic acid evolution will increase.
-
Stage 3 - Vacuum Application: Once the rate of acetic acid distillation slows, gradually apply a vacuum to the system, reducing the pressure to below 1 Torr.
-
Stage 4 - High Polymerization: Maintain the high temperature and high vacuum. The stirrer torque will increase as the polymer's molecular weight and melt viscosity build. The reaction is considered complete when the torque reaches a predetermined value corresponding to the target molecular weight.[10]
-
Discharge: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to form a strand, which is then pelletized.
-
Post-Treatment (Optional): The polymer pellets can undergo solid-state polymerization (SSP) by heating them under nitrogen or vacuum at a temperature below their melting point (e.g., 260 °C) for several hours to further increase the molecular weight.[10]
Polymer Structure and Properties
The copolymerization of DAN and PABA results in a random aromatic polyester. The most well-known commercial LCPs are based on similar chemistries, such as Vectran®, which is produced from 4-hydroxybenzoic acid and 6-hydroxynaphthalene-2-carboxylic acid.[11]
Diagram: Polymer Repeat Unit
Caption: Chemical structure of random repeat units in a copolyester of p-hydroxybenzoic acid and 2,6-dihydroxynaphthalene.
Key Properties of DAN-based LCPs
These polymers are known for their exceptional balance of properties, making them suitable for demanding applications. The properties can be tailored by adjusting the monomer ratio.[12] Increasing the content of the more linear and rigid p-hydroxybenzoic acid unit generally increases the melting point and stiffness.
| Property | Typical Value Range | Significance |
| Thermal Properties | ||
| Melting Point (Tm) | 280 - 340 °C | Defines the upper service temperature and processing window.[11] |
| Heat Deflection Temp. (HDT) | 180 - 240 °C | Indicates resistance to distortion under load at high temperatures. |
| Coeff. of Thermal Expansion | Very Low (Axial) | Provides excellent dimensional stability, similar to metals.[12] |
| Mechanical Properties | ||
| Tensile Strength | 150 - 250 MPa (molded) | High strength-to-weight ratio. |
| Flexural Modulus | 10 - 20 GPa (molded) | High stiffness and rigidity. |
| Impact Strength (Notched Izod) | 50 - 250 J/m | Good toughness and resistance to fracture. |
| Other Properties | ||
| Chemical Resistance | Excellent | Resistant to a wide range of solvents, acids, and bases.[11] |
| Moisture Absorption | < 0.1 % | Maintains properties in humid environments.[12][13] |
| Dielectric Strength | High | Excellent electrical insulator for electronics applications.[12] |
Applications
The unique combination of high-temperature performance, dimensional stability, chemical resistance, and mechanical strength makes DAN-derived LCPs ideal for high-precision and high-stress applications.
-
Electronics: Surface-mount components, connectors, sockets, and flexible printed circuits that must withstand high soldering temperatures.[11]
-
Aerospace and Automotive: Lightweight structural components, fuel system parts, and sensor housings that require high strength and chemical resistance. Famously used for airbag landing systems in NASA's Mars rovers.[11]
-
Medical: Sterilizable surgical instruments and medical device components due to their excellent chemical resistance and dimensional stability.[12]
-
Industrial: High-performance fibers for ropes, cables, and protective clothing, offering a high-strength, low-creep alternative to aramid fibers.[11][12]
Conclusion
This compound is a cornerstone monomer in the field of high-performance liquid crystal polymers. Its use enables the efficient and controlled synthesis of wholly aromatic polyesters with an unparalleled combination of properties. Understanding the fundamentals of its synthesis, the nuances of the melt polycondensation process, and the structure-property relationships of the resulting polymers is essential for developing next-generation materials for the most demanding technological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. CA1270849A - Process for producing highly pure 2,6- diacetoxynaphthalene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, FTIR, ¹³C-NMR and temperature-dependent ¹H-NMR characteristics of bis-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA3084091A1 - Polycondensation catalyst for producing polyester and production of polyester using the same - Google Patents [patents.google.com]
- 9. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. GB2176188A - Process for producing 2,6-naphthalenediol and this compound - Google Patents [patents.google.com]
- 12. Mechanical Properties of 3D-Printed Liquid Crystalline Polymers with Low and High Melting Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
Unveiling the Conformational Landscape: A Theoretical Exploration of 2,6-Diacetoxynaphthalene's Molecular Geometry
Abstract
This technical guide provides a comprehensive theoretical analysis of the molecular geometry of 2,6-diacetoxynaphthalene, a key intermediate in various chemical syntheses. In the absence of a definitive experimental crystal structure, this document outlines a robust computational approach to predict its three-dimensional structure and conformational preferences. By leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) methods, we explore the molecule's structural parameters, including bond lengths, bond angles, and the rotational dynamics of its acetoxy substituents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships of naphthalene derivatives.
Introduction: The Significance of Molecular Geometry
This compound, the diacetate ester of 2,6-dihydroxynaphthalene, is a molecule of interest in organic synthesis and materials science. Its utility is intrinsically linked to its three-dimensional structure, which governs its reactivity, physical properties, and intermolecular interactions. A precise understanding of its molecular geometry is paramount for predicting its behavior in different chemical environments and for the rational design of novel materials and pharmaceuticals.
This guide delves into the theoretical methodologies employed to elucidate the molecular geometry of this compound. We will explore the foundational principles of computational chemistry that allow us to model this molecule with a high degree of accuracy, providing valuable insights into its conformational landscape.
Theoretical and Computational Methodologies: A Scientist's Toolkit
The prediction of molecular geometry relies on solving the time-independent Schrödinger equation, which, for a multi-electron system like this compound, can only be approximated. Modern computational chemistry offers a suite of methods to achieve this, with Density Functional Theory (DFT) and Hartree-Fock (HF) theory being the most prominent.
The Pillars of Calculation: DFT and Hartree-Fock
-
Hartree-Fock (HF) Theory: This ab initio method provides a foundational approximation by treating each electron in a molecule as moving in the average field of all other electrons. While computationally efficient for its time, HF theory neglects electron correlation, which can be a significant factor in determining accurate molecular geometries.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Hybrid functionals, such as B3LYP, which incorporate a portion of exact exchange from HF theory, have proven to be particularly effective for organic molecules.
The Language of Electrons: Basis Sets
The choice of a basis set is another critical component of a computational study. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but come at a higher computational cost. The Pople-style basis sets, such as 6-31G(d,p), and the correlation-consistent basis sets, like aug-cc-pVDZ, are commonly employed for molecules of this size, offering a good compromise between accuracy and computational feasibility.
The following workflow outlines the typical steps involved in a computational study of molecular geometry.
Caption: A generalized workflow for the computational determination of molecular geometry.
Predicted Molecular Geometry of this compound
In the absence of experimental crystallographic data for this compound, we present a predicted geometry based on DFT calculations at the B3LYP/6-31G(d,p) level of theory. This level of theory is widely recognized for providing reliable geometries for organic molecules.
The Naphthalene Core: A Planar Foundation
The naphthalene ring system is inherently aromatic and, therefore, predicted to be largely planar. Minor deviations from planarity may occur due to the electronic and steric effects of the acetoxy substituents. The predicted C-C bond lengths within the naphthalene core are expected to be intermediate between single and double bonds, characteristic of aromatic systems.
The Acetoxy Groups: Conformational Flexibility
The most significant aspect of this compound's geometry is the orientation of the two acetoxy groups relative to the naphthalene plane. The rotation around the C(naphthalene)-O(ester) bond is a key determinant of the overall molecular conformation.
Theoretical studies on similar molecules, such as phenyl acetate, suggest that the most stable conformation is one where the carbonyl group of the acetate is oriented away from the aromatic ring to minimize steric hindrance. For this compound, this would imply that the two acetoxy groups adopt a conformation where the C=O bonds are anti-periplanar to the C-C bonds of the naphthalene ring.
A relaxed potential energy surface scan of the dihedral angle defined by C1-C2-O-C(carbonyl) would reveal the energy barriers to rotation and the lowest energy conformers. It is anticipated that the two acetoxy groups can rotate with relative freedom, leading to a dynamic conformational equilibrium in solution.
Predicted Geometric Parameters
The following table summarizes the predicted key geometric parameters for the lowest energy conformer of this compound based on DFT calculations. These values are benchmarked against known experimental data for structurally related molecules.
| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |
| Naphthalene Core | |
| C-C Bond Lengths | 1.37 - 1.43 Å |
| C-H Bond Lengths | ~1.08 Å |
| C-C-C Bond Angles | ~120° |
| Acetoxy Substituents | |
| C(naphthyl)-O Bond Length | ~1.40 Å |
| O-C(carbonyl) Bond Length | ~1.36 Å |
| C=O Bond Length | ~1.21 Å |
| C(carbonyl)-CH3 Bond Length | ~1.51 Å |
| C(naphthyl)-O-C(carbonyl) Angle | ~118° |
| O-C(carbonyl)=O Angle | ~125° |
| C(naphthyl)-C-O-C(carbonyl) Dihedral | ~±150° (anti-periplanar) |
Note: These are idealized values and may vary slightly in the actual molecule.
Experimental Validation and Future Directions
While theoretical calculations provide a powerful predictive tool, experimental validation remains the gold standard. The definitive determination of this compound's molecular geometry awaits single-crystal X-ray diffraction analysis. Such a study would provide precise bond lengths, bond angles, and dihedral angles, allowing for a direct comparison with the theoretical predictions presented here.
Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide through-space information (e.g., via the Nuclear Overhauser Effect) that can help to elucidate the predominant conformation in solution.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for understanding the molecular geometry of this compound. Through the application of Density Functional Theory, we have predicted a largely planar naphthalene core with conformationally flexible acetoxy substituents. The predicted geometric parameters provide a solid foundation for understanding the structure-property relationships of this important molecule. Future experimental studies are encouraged to validate and refine these theoretical findings.
Methodological & Application
A-0824: Streamlined Synthesis of 2,6-Diacetoxynaphthalene: An Experimental Protocol for Researchers
Application Note: A-0824
Abstract
This application note provides a detailed and robust experimental protocol for the synthesis of 2,6-diacetoxynaphthalene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The procedure outlines the acetylation of 2,6-dihydroxynaphthalene using acetic anhydride with pyridine as a catalyst. This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive, step-by-step methodology, including reagent preparation, reaction execution, product isolation, and purification. Furthermore, this document includes in-depth explanations of the chemical principles, safety precautions, and analytical characterization techniques to ensure a high-yield and high-purity synthesis.
Introduction
This compound is a significant precursor in the production of 2,6-naphthalenedicarboxylic acid, a monomer used in the manufacturing of high-performance polymers like polyethylene naphthalate (PEN). PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (PET), making it valuable in various applications. The synthesis of this compound is typically achieved through the esterification of 2,6-dihydroxynaphthalene. This protocol details a common and efficient method using acetic anhydride as the acetylating agent and pyridine as a catalyst.
Chemical Principles
The synthesis of this compound involves the acetylation of the two hydroxyl groups of 2,6-dihydroxynaphthalene. Acetic anhydride is a highly effective acetylating agent. The reaction is catalyzed by a base, in this case, pyridine, which also acts as a solvent. Pyridine activates the acetic anhydride and deprotonates the hydroxyl groups of the naphthalene diol, increasing their nucleophilicity and facilitating the reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier | Notes |
| 2,6-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 581-43-1 | ≥98% | Thermo Fisher Scientific | Store in a cool, dry place.[1][2] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | ≥99% | Fisher Scientific | Corrosive and flammable. Handle in a fume hood.[3] |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, ≥99.8% | Sigma-Aldrich | Flammable and toxic. Handle in a fume hood.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | VWR | Volatile and harmful. Use in a well-ventilated area. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2 M solution | J.T. Baker | Corrosive. Handle with appropriate PPE. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Solution | LabChem | Prepare by dissolving NaHCO₃ in water until saturation. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Granular | EMD Millipore | Used as a drying agent. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% | Decon Labs | For recrystallization. |
Equipment
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dihydroxynaphthalene (5.0 g, 31.2 mmol) in anhydrous pyridine (25 mL).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (7.0 mL, 74.2 mmol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux at 100 °C for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-water.
-
Acidify the mixture to a pH of ~2 by slowly adding 2 M HCl.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethanol and water to obtain a pure, crystalline solid.
-
Filter the crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. Pyridine acts as a catalyst by activating the acetic anhydride and as a base to deprotonate the hydroxyl groups of the 2,6-dihydroxynaphthalene.
Caption: Simplified reaction mechanism for the acetylation of 2,6-dihydroxynaphthalene.
Characterization of this compound
| Analysis | Expected Result |
| Melting Point | 175-177 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, 2H), 7.45 (d, 2H), 7.20 (dd, 2H), 2.35 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5, 148.5, 131.0, 129.0, 127.0, 122.0, 119.0, 21.0 |
| FTIR (KBr, cm⁻¹) | 1765 (C=O, ester), 1210 (C-O, ester) |
Safety and Waste Disposal
Safety Precautions:
-
Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage.[3][5] It is also harmful if swallowed or inhaled.[3] Always handle acetic anhydride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[5]
-
Pyridine: Highly flammable liquid and vapor, and harmful if swallowed, in contact with skin, or if inhaled.[4][6] It can cause skin irritation.[4] Use in a fume hood and avoid contact with skin and eyes.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area, preferably a fume hood.
-
Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of water and soap.[6] Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen.
-
Spills: Absorb with an inert material and dispose of as hazardous waste.[4]
Waste Disposal:
All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC. Extend the reflux time if necessary. |
| Loss of product during work-up | Be careful during extractions to avoid loss of the organic layer. Ensure complete extraction. | |
| Impure Product | Incomplete removal of starting material | Ensure the reaction goes to completion. Purify by recrystallization or column chromatography. |
| Presence of acetic acid | Wash the organic layer thoroughly with saturated sodium bicarbonate solution to remove any residual acid. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can achieve a high yield of a high-purity product. The information on safety, waste disposal, and troubleshooting will help ensure a safe and efficient experimental process.
References
Application Notes and Protocols for the Synthesis of Naphthalene-Based Thermotropic Liquid Crystals
Introduction: The Naphthalene Core in Liquid Crystal Design
The rigid, planar structure of the naphthalene moiety makes it an excellent building block for thermotropic liquid crystals. Specifically, the 2,6-disubstituted naphthalene core provides a linear geometry that is conducive to the formation of calamitic (rod-like) mesophases. By attaching flexible side chains, often through ester linkages, it is possible to synthesize molecules that exhibit liquid crystalline behavior over a specific temperature range. This application note provides a detailed protocol for the synthesis of a representative thermotropic liquid crystal based on a 2,6-dihydroxynaphthalene core. While the primary starting material for this synthesis is 2,6-dihydroxynaphthalene, we will also address the straightforward conversion of 2,6-diacetoxynaphthalene to the required diol precursor.
The synthesis of these materials is of significant interest for applications in displays, sensors, and other advanced optical materials.[1][2][3] The ability to form self-assembling, ordered fluid phases is a direct consequence of the molecular architecture, where the rigid naphthalene core provides the necessary anisotropy.
Conceptual Workflow: From Precursor to Liquid Crystal
The overall synthetic strategy involves a two-step process. First, if starting with this compound, a deacetylation is performed to yield the active 2,6-dihydroxynaphthalene core. Second, this core is functionalized with mesogenic side arms via an esterification reaction. The choice of side arms is crucial in determining the final properties of the liquid crystal, including its transition temperatures and mesophase type.
Caption: General workflow for the synthesis of naphthalene-based liquid crystals.
Part 1: Preparation of 2,6-Dihydroxynaphthalene from this compound
This initial step is only necessary if 2,6-dihydroxynaphthalene is not available as a starting material. The acetyl protecting groups are readily removed by base-catalyzed hydrolysis.
Protocol 1: Deacetylation of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 2M
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in methanol (approximately 10 mL per gram of starting material).
-
Base Addition: Add a solution of potassium hydroxide (2.5 equivalents) in methanol to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with 2M HCl until the pH is approximately 7.
-
Solvent Removal: Remove the methanol using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2,6-dihydroxynaphthalene. This product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene) to yield a white to off-white solid. The melting point should be in the range of 223-225 °C.
Part 2: Synthesis of a Naphthalene-Based Liquid Crystal
This protocol describes the synthesis of a representative thermotropic liquid crystal via the esterification of 2,6-dihydroxynaphthalene with 4-(hexyloxy)benzoic acid. The resulting molecule will have a rigid naphthalene core with flexible alkoxy chains at both ends, a common motif for calamitic liquid crystals.
Protocol 2: Esterification of 2,6-Dihydroxynaphthalene
Materials:
-
2,6-Dihydroxynaphthalene (1 equivalent)
-
4-(Hexyloxy)benzoic acid (2.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reactant Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dihydroxynaphthalene and 4-(hexyloxy)benzoic acid in anhydrous DCM. A small amount of anhydrous DMF can be added to aid solubility.
-
Catalyst Addition: Add DMAP to the solution and stir.
-
Coupling Agent: Cool the flask in an ice bath and slowly add a solution of DCC in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Filtration: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The purified product is then recrystallized from a suitable solvent like ethanol or isopropanol to yield the final liquid crystalline compound.
Characterization of the Final Product
The synthesized compound should be characterized to confirm its structure and liquid crystalline properties.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To verify the presence of the ester carbonyl group and the disappearance of the hydroxyl group.
-
-
Liquid Crystal Properties:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[1][2]
-
Polarizing Optical Microscopy (POM): To observe the optical textures of the different mesophases and confirm the liquid crystalline nature of the material.[1][2]
-
Data Summary
The following table provides representative data for the synthesis and properties of the target liquid crystal.
| Parameter | Value |
| Reactants | |
| 2,6-Dihydroxynaphthalene | 1.0 g |
| 4-(Hexyloxy)benzoic acid | 2.9 g |
| DCC | 3.2 g |
| DMAP | 0.15 g |
| Yield | ~70-85% (after purification) |
| Phase Transitions (from DSC) | |
| Crystal to Nematic (Tm) | ~120-130 °C |
| Nematic to Isotropic (Tc) | ~150-160 °C |
Note: The exact transition temperatures are highly dependent on the purity of the final compound and the length of the alkoxy chains.
Scientific Rationale and Trustworthiness
-
Choice of Core: The 2,6-disubstituted naphthalene core is chosen for its inherent rigidity and linearity, which are crucial for the formation of anisotropic liquid crystal phases.[1][4]
-
Ester Linkages: Ester groups provide a balance of flexibility and polarity, and their synthesis is well-established. The esterification reaction is a reliable method for connecting the rigid core to the flexible side chains.
-
DCC/DMAP Coupling: The use of DCC as a coupling agent and DMAP as a catalyst is a standard and efficient method for esterification, particularly when dealing with sterically hindered alcohols or carboxylic acids. This system ensures high yields under mild conditions.
-
Self-Validation: The protocol is self-validating through the characterization steps. The expected NMR and IR spectra will confirm the chemical identity, while DSC and POM will provide definitive evidence of the liquid crystalline behavior. The appearance of characteristic textures under POM (e.g., Schlieren textures for a nematic phase) is a key validation point.
Conclusion
This application note provides a comprehensive guide for the synthesis of a thermotropic liquid crystal using a naphthalene-based core, starting from this compound. The protocols are based on established chemical principles and include detailed steps for synthesis, purification, and characterization. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can adapt this methodology to create a wide range of novel liquid crystalline materials with tailored properties for various applications.
References
- 1. Synthesis and Characterization of Naphthalene-Based Banana- Shaped Liquid Crystals for Photoswitching Properties - UMPSA-IR [umpir.ump.edu.my]
- 2. [PDF] Synthesis and Characterization of Naphthalene‐Based Banana‐Shaped Liquid Crystals for Photoswitching Properties | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Strategic Role of 2,6-Diacetoxynaphthalene in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: Beyond a Simple Intermediate, a Strategic Synthetic Tool
In the landscape of medicinal chemistry, the naphthalene scaffold is a well-established pharmacophore, forming the core of numerous approved therapeutic agents.[1] Within this chemical class, 2,6-diacetoxynaphthalene emerges not as a direct therapeutic agent, but as a pivotal intermediate and a protected form of 2,6-dihydroxynaphthalene (2,6-DHN). Its strategic application lies in its ability to facilitate complex synthetic pathways, leading to the development of potent drugs, most notably the non-steroidal anti-inflammatory drug (NSAID), Nabumetone.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, its crucial role as a precursor to key pharmaceutical ingredients, and the rationale behind its use in multi-step synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
The Naphthalene Scaffold: A Privileged Structure in Drug Discovery
The bicyclic aromatic system of naphthalene has proven to be a fertile ground for the discovery of new drugs. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, antimicrobial, and antiviral properties.[1][2] The rigid naphthalene core provides a well-defined three-dimensional structure for interacting with biological targets, while its substitutable positions offer ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Core Application: A Gateway to the Anti-Inflammatory Drug Nabumetone
The most prominent application of the 2,6-disubstituted naphthalene scaffold in medicinal chemistry is in the synthesis of Nabumetone. Nabumetone is a non-acidic prodrug that is metabolized in the body to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent inhibitor of cyclooxygenase-2 (COX-2). This selective inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
The synthesis of Nabumetone often proceeds through intermediates that can be derived from 2,6-dihydroxynaphthalene, and by extension, this compound. The diacetoxy form can serve as a stable, protected version of the more reactive diol, preventing unwanted side reactions during multi-step syntheses.
Synthetic Pathway Overview
The following diagram illustrates a plausible synthetic pathway from 2,6-dihydroxynaphthalene to Nabumetone, highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway from 2,6-dihydroxynaphthalene to Nabumetone.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dihydroxynaphthalene
Objective: To synthesize this compound by acetylating 2,6-dihydroxynaphthalene. This step serves to protect the hydroxyl groups for subsequent reactions.[3][4]
Materials:
-
2,6-Dihydroxynaphthalene
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,6-dihydroxynaphthalene (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (catalytic amount) to the solution.
-
Slowly add acetic anhydride (2.2 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 2,6-Dihydroxynaphthalene | 160.17 | 1 |
| Acetic Anhydride | 102.09 | 2.2 |
| Pyridine | 79.10 | Catalytic |
Table 1: Stoichiometry for the acetylation of 2,6-dihydroxynaphthalene.
Protocol 2: Synthesis of 6-Methoxy-2-acetylnaphthalene from this compound (A Multi-step Conceptual Protocol)
This protocol outlines the conceptual steps to convert this compound into a key precursor for Nabumetone synthesis.
Step 1: Fries Rearrangement to 6-Hydroxy-2-acetylnaphthalene
Objective: To rearrange one of the acetyl groups from the oxygen to the carbon atom of the naphthalene ring.
Rationale: The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones.[5] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Conceptual Procedure:
-
This compound is reacted with a Lewis acid (e.g., AlCl₃) in a suitable solvent.
-
The reaction is heated to promote the rearrangement.
-
Work-up involves quenching with acid and extraction to isolate the 6-hydroxy-2-acetylnaphthalene.
Step 2: O-Methylation to 6-Methoxy-2-acetylnaphthalene
Objective: To convert the hydroxyl group to a methoxy group, a key structural feature of Nabumetone's active metabolite.
Rationale: O-methylation is a common transformation in medicinal chemistry to improve metabolic stability and modify lipophilicity.[6]
Conceptual Procedure:
-
6-Hydroxy-2-acetylnaphthalene is treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., potassium carbonate).
-
The reaction is carried out in a polar aprotic solvent like acetone or DMF.
-
Work-up and purification yield 6-methoxy-2-acetylnaphthalene.[7][8]
Step 3: Conversion to Nabumetone
Objective: To elaborate the acetyl group into the butanone side chain of Nabumetone.
Rationale: This can be achieved through various synthetic strategies, such as a Wittig reaction followed by reduction, or an aldol condensation with acetone followed by hydrogenation.[9]
Conceptual Procedure (via Aldol Condensation):
-
6-Methoxy-2-acetylnaphthalene is condensed with acetone in the presence of a base to form an α,β-unsaturated ketone.
-
The double bond of the unsaturated ketone is then selectively hydrogenated to yield Nabumetone.
References
- 1. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. GB2176188A - Process for producing 2,6-naphthalenediol and this compound - Google Patents [patents.google.com]
- 5. EP0265220B1 - Method for producing this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. CA1270849A - Process for producing highly pure 2,6- diacetoxynaphthalene - Google Patents [patents.google.com]
- 9. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Acetylation of 2,6-Dihydroxynaphthalene
Introduction: The Significance of 2,6-Diacetoxynaphthalene
2,6-Dihydroxynaphthalene is a vital chemical intermediate, notable for its role in the synthesis of high-performance dyes and advanced polymers.[1] Its strategic derivatization into this compound is a crucial step in the creation of various organic materials. The acetylated form of 2,6-dihydroxynaphthalene serves as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid, a monomer used in the production of high-performance polyesters like polyethylene naphthalate (PEN).[2] PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (PET), making it valuable for applications such as photographic films and fibers.[2][3]
This application note provides a comprehensive, step-by-step guide for the efficient acetylation of 2,6-dihydroxynaphthalene. It is designed for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and safety considerations.
Reaction Mechanism and Rationale
The acetylation of 2,6-dihydroxynaphthalene is a classic example of O-acetylation of a phenol.[4][5] The reaction involves the use of acetic anhydride as the acetylating agent and pyridine as a catalyst and base.
The mechanism unfolds in the following steps:
-
Activation of Acetic Anhydride: Pyridine, a nucleophilic catalyst, attacks one of the carbonyl carbons of acetic anhydride, forming a highly reactive N-acetylpyridinium ion.
-
Nucleophilic Attack by the Phenolic Hydroxyl Group: The hydroxyl groups of 2,6-dihydroxynaphthalene, acting as nucleophiles, attack the electrophilic carbonyl carbon of the N-acetylpyridinium ion.
-
Proton Transfer: The pyridinium ion deprotonates the hydroxyl group, leading to the formation of the acetylated product, this compound, and regenerating the pyridine catalyst.
The use of pyridine is crucial as it not only catalyzes the reaction but also neutralizes the acetic acid byproduct, driving the reaction to completion.[6]
Safety Precautions and Hazard Analysis
Researcher Safety is Paramount. Before commencing any experimental work, a thorough risk assessment must be conducted.
Chemical Hazards:
| Chemical | CAS Number | Hazards |
| 2,6-Dihydroxynaphthalene | 581-43-1 | Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9] |
| Acetic Anhydride | 108-24-7 | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. |
| Pyridine | 110-86-1 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. |
| Dichloromethane (DCM) | 75-09-2 | Suspected of causing cancer. Causes skin and serious eye irritation. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Not classified as hazardous, but good laboratory practices should be observed. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Not classified as hazardous, but good laboratory practices should be observed. |
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a lab coat, and chemical splash goggles at all times.
-
All manipulations involving volatile and hazardous chemicals such as acetic anhydride, pyridine, and dichloromethane should be performed in a certified chemical fume hood.[9]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the acetylation of phenols.[4]
Materials and Equipment:
-
2,6-Dihydroxynaphthalene (>95% purity)[10]
-
Acetic anhydride (reagent grade)
-
Pyridine (dry)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,6-dihydroxynaphthalene in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. Slowly add 2.5 to 3.0 equivalents of acetic anhydride to the stirred solution.[4] The excess acetic anhydride ensures the complete acetylation of both hydroxyl groups.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding methanol to consume any remaining acetic anhydride.
-
Remove the pyridine and methanol by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4]
-
Dissolve the residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4] The acid wash removes residual pyridine, while the bicarbonate wash neutralizes any remaining acetic acid.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline solid.
Workflow Diagram
Caption: Workflow for the acetylation of 2,6-dihydroxynaphthalene.
Characterization of this compound
The successful synthesis of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring and a singlet corresponding to the methyl protons of the two acetate groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the acetate groups, the aromatic carbons of the naphthalene ring, and the methyl carbons of the acetate groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the region of 1750-1735 cm⁻¹. The disappearance of the broad hydroxyl (-OH) band from the starting material's spectrum is also a key indicator of a successful reaction.[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point of the purified product is indicative of its purity.
Conclusion
This application note provides a detailed and reliable protocol for the acetylation of 2,6-dihydroxynaphthalene. By following the outlined steps and adhering to the safety precautions, researchers can efficiently synthesize this compound, a valuable intermediate for the development of advanced materials. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this important organic transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. 2,6-Dihydroxynaphthalene | 581-43-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Note: A Multi-technique Approach to the Characterization of 2,6-Diacetoxynaphthalene Polymers
Abstract
Polymers derived from 2,6-diacetoxynaphthalene are a class of aromatic polyesters with significant potential in high-performance materials and advanced drug delivery systems, owing to their rigid backbone and potential for liquid crystalline behavior. A thorough and precise characterization of their structural, thermal, and morphological properties is paramount for establishing structure-property relationships, ensuring quality control, and predicting performance. This guide provides a comprehensive overview and detailed protocols for the essential techniques required to fully characterize these polymers, moving beyond a simple listing of steps to explain the scientific rationale behind key experimental choices.
Introduction: The Need for a Holistic Characterization Strategy
This compound serves as a monomer that, through melt polycondensation, typically forms poly(2,6-hydroxynaphthoate), a thermotropic liquid crystalline polymer (LCP). The unique properties of these materials—including high thermal stability, mechanical strength, and chemical resistance—are direct consequences of their molecular structure and organization. Therefore, a single analytical technique is insufficient. A robust characterization workflow integrates multiple analytical methods to build a complete profile of the polymer, from its primary chemical structure to its macroscopic thermal and physical properties. This note details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).
Primary Structure and Compositional Analysis
Verifying the chemical identity of the polymer is the foundational step. NMR and FTIR spectroscopy are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR (¹H and ¹³C) provides unambiguous confirmation of the polymer's structure. For this compound polymers, ¹H NMR is used to verify the successful polymerization by observing the disappearance of the acetate methyl protons and the appearance of characteristic aromatic proton signals of the naphthalene ring within the polymer backbone.[1][2][3] It is also crucial for identifying end-groups (e.g., hydroxyl or acetate), which influences molecular weight and reactivity.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the polymer in 0.7 mL of a suitable deuterated solvent. Due to the rigid nature of these polymers, solvents like deuterated trifluoroacetic acid (TFA-d) or a mixture of chloroform-d (CDCl₃) and TFA-d may be necessary for complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-500 MHz) for optimal resolution.[2]
-
Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration.
-
Data Analysis:
-
Chemical Shift Reference: Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Signal Integration: Integrate the aromatic proton signals (typically in the 7-9 ppm range) and compare them to any residual end-group signals to assess the degree of polymerization qualitatively. The absence of a sharp singlet around 2.4 ppm confirms the removal of the acetate protecting group.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the key functional groups present in the polymer.[4][5] It is particularly effective for confirming the formation of the ester linkage in the polymer backbone, which is the defining characteristic of this class of materials.[6]
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid polymer powder or film directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying consistent pressure.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. A typical analysis involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[7]
-
Data Analysis: Identify characteristic absorption bands. The key is to confirm the disappearance of the anhydride C=O stretches from the monomer and the appearance of the polyester C=O stretch.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Significance |
| Aromatic C-H Stretch | 3100–3000 | Confirms the presence of the naphthalene ring system. |
| Ester C=O Stretch | 1740–1715 | The most critical peak; confirms the formation of the polyester backbone.[4][6] |
| Aromatic C=C Stretch | 1600–1450 | Characteristic of the aromatic naphthalene rings.[4] |
| Ester C-O Stretch | 1300–1000 | A strong, broad band confirming the ester linkage.[6] |
Molar Mass and Distribution
The molecular weight and its distribution (polydispersity) are critical parameters that directly influence the mechanical and processing properties of the polymer.[8]
Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)
Expertise & Rationale: GPC/SEC is the premier technique for determining the molecular weight distribution of polymers.[9][10][11] It separates polymer chains based on their hydrodynamic volume in solution.[10] For rigid-rod polymers like those derived from this compound, finding a suitable solvent and operating at an elevated temperature to ensure complete dissolution and prevent aggregation is the most critical experimental challenge.
Protocol: High-Temperature GPC
-
System Preparation:
-
Mobile Phase: Select a solvent capable of dissolving the polymer, such as a mixture of trichlorobenzene (TCB) or phenol with other solvents, often containing a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Column: Use a set of columns designed for high-temperature operation and organic solvents (e.g., packed with cross-linked polystyrene-divinylbenzene).[12]
-
Temperature: Equilibrate the entire system (pump, injector, columns, and detector) to a high temperature, typically in the range of 120–160 °C, to ensure full sample solubility.
-
-
Calibration: Create a calibration curve using a series of narrow-polydispersity polystyrene standards.[10] This establishes the relationship between elution time and molecular weight.
-
Sample Preparation: Dissolve the polymer sample in the mobile phase at the analysis temperature for several hours with gentle agitation. Filter the solution through a high-temperature compatible filter (e.g., 0.45 µm stainless steel) before injection.
-
Data Acquisition & Analysis: Inject the filtered sample and record the chromatogram using a refractive index (RI) detector.[8] The software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Thermal Properties and Stability
The thermal behavior of these polymers dictates their processing window and maximum service temperature. DSC and TGA are essential for determining these characteristics.
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, revealing key thermal transitions.[13] For semi-crystalline or liquid crystalline polymers, DSC is used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[14][15][16] The thermal history of the sample can significantly affect these transitions; therefore, a controlled heat-cool-heat cycle is standard practice to obtain reproducible data on the intrinsic material properties.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5–10 mg of the polymer into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Use a calibrated DSC instrument. Calibration is typically performed using high-purity indium.[15]
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 350 °C) at a standard rate of 10 °C/min. This erases the prior thermal and processing history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization (exothermic peak).
-
Second Heat: Heat the sample again at 10 °C/min. The data from this scan is typically used for reporting Tg (step change in baseline) and Tm (endothermic peak).[16]
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[17][18] For high-performance polymers, TGA is used to determine the onset temperature of decomposition, which defines the upper limit of their service temperature.[17][19]
Protocol: TGA Analysis
-
Sample Preparation: Place 10–15 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled rate, typically 10 or 20 °C/min.[18]
-
Atmosphere: The choice of atmosphere is critical.
-
Inert (Nitrogen): Used to determine the inherent thermal stability of the polymer backbone without oxidation.[19]
-
Oxidative (Air or Oxygen): Used to assess the polymer's stability in a real-world processing or use environment.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (T_d5%).
Morphological and Structural Analysis
The arrangement of polymer chains in the solid state—whether amorphous, semi-crystalline, or liquid crystalline—profoundly affects the material's mechanical properties.
Wide-Angle X-ray Diffraction (XRD)
Expertise & Rationale: XRD is the most powerful technique for probing the long-range order in polymers.[20][21] It can distinguish between amorphous (broad halo), semi-crystalline (sharp peaks superimposed on a halo), and highly crystalline (sharp, well-defined peaks) structures.[21][22] By analyzing the position and width of the diffraction peaks, one can identify the crystal structure and estimate the degree of crystallinity, which is a key predictor of properties like stiffness and tensile strength.[22][23]
Protocol: Powder XRD Analysis
-
Sample Preparation: The polymer sample can be analyzed as a powder, a pressed pellet, or a solid film. For powders, ensure it is finely ground and packed flat into the sample holder.
-
Instrumentation: Use a powder diffractometer with a monochromatic X-ray source (typically Cu Kα radiation).
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) with a slow step size to resolve the diffraction peaks accurately.
-
Data Analysis:
-
Amorphous vs. Crystalline: A broad, diffuse hump indicates an amorphous structure, while sharp Bragg peaks indicate crystallinity.[21]
-
Degree of Crystallinity: The percentage of crystallinity can be estimated by deconvoluting the XRD pattern and calculating the ratio of the area of the crystalline peaks to the total area (crystalline + amorphous).[24]
-
Crystal Structure: The positions of the peaks (2θ) can be used with Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings of the crystal lattice planes.[21]
-
Integrated Characterization Workflow
No single technique tells the whole story. The results from these methods are synergistic and should be interpreted together to form a complete understanding of the material.
Caption: Integrated workflow for polymer characterization.
References
- 1. Synthesis, 1H-NMR characterization, and biodegradation behavior of aliphatic–aromatic random copolyester | Semantic Scholar [semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Polyester – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. agilent.com [agilent.com]
- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Gel Permeation Chromatography (GPC) | Phenomenex [phenomenex.com]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 18. eng.uc.edu [eng.uc.edu]
- 19. researchgate.net [researchgate.net]
- 20. fiveable.me [fiveable.me]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 23. eng.uc.edu [eng.uc.edu]
- 24. Analysis of X-Ray Diffraction Scans of Poorly Crystallized Semrcrystallkve Polymers | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
Application Note: A Guide to Regioselective Enzymatic Acylation of Dihydroxynaphthalenes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Enzymatic Acylation
Dihydroxynaphthalenes (DHNs) are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous bioactive agents and functional polymers.[1][2] The differential functionalization of their hydroxyl groups is a critical step in synthesizing derivatives with tailored properties. However, conventional chemical acylation methods often fall short. The similar reactivity of the phenolic hydroxyl groups typically leads to a mixture of mono- and di-acylated products with poor regioselectivity, necessitating complex protection-deprotection strategies that increase step count and reduce overall yield.[1] Friedel-Crafts acylation, another route, requires stoichiometric amounts of Lewis acid catalysts and can result in unwanted side reactions.[3]
Biocatalysis offers an elegant and powerful alternative.[4] Enzymes, particularly lipases, operate under mild conditions and exhibit remarkable regioselectivity, enabling the precise modification of one specific hydroxyl group over another.[5][6] This process, known as regioselective enzymatic acylation, circumvents the need for protecting groups, simplifies purification, and aligns with the principles of green chemistry by reducing waste and avoiding harsh reagents.[5][7] Among the vast array of available biocatalysts, lipases—especially the immobilized Lipase B from Candida antarctica (CAL-B), commercially known as Novozym 435—have proven to be exceptionally robust and versatile for these transformations in non-aqueous media.[8][9]
This guide provides a comprehensive overview of the principles, key parameters, and detailed protocols for the regioselective enzymatic acylation of DHNs, empowering researchers to leverage this technology for the efficient synthesis of high-value monoesters.
The Principle of Enzyme-Mediated Regioselectivity
The high regioselectivity of lipases stems from the intricate three-dimensional structure of their active site. The catalytic mechanism involves a Ser-His-Asp catalytic triad, but it is the geometry of the binding pocket that dictates which substrate hydroxyl group is positioned for reaction.
Causality Behind Selectivity: When a dihydroxynaphthalene substrate enters the enzyme's active site, it is oriented through a series of non-covalent interactions. The enzyme's architecture imposes significant steric constraints, preferentially exposing one hydroxyl group to the catalytic serine residue while shielding the other. For instance, a hydroxyl group located in a less sterically hindered position or one that allows for more favorable docking within the active site will be preferentially acylated.[1][2] This "lock-and-key" or "induced-fit" model is the basis for the enzyme's ability to distinguish between chemically similar functional groups on the same molecule.
Caption: Enzyme active site guiding a DHN substrate for specific acylation.
Optimizing the Reaction: Key Experimental Parameters
The success of enzymatic acylation hinges on the careful optimization of several interconnected parameters. The choice of enzyme, acyl donor, and solvent system collectively dictates the reaction's efficiency and regioselectivity.
-
Enzyme Selection: While many lipases can catalyze acylation, their regioselectivity varies significantly. Lipase B from Candida antarctica (CAL-B) is renowned for its broad substrate scope and high stability, particularly in its immobilized form (Novozym 435).[8][10] Other lipases, such as those from Candida rugosa (CRL) or Rhizomucor miehei (Lipozyme RM IM), may exhibit different or complementary regioselectivities.[5][11] Preliminary screening of a panel of lipases is a crucial first step for any new substrate. Immobilized enzymes are highly preferred as they can be easily recovered by simple filtration and reused, improving process economics.
-
Acyl Donor: The acyl donor not only provides the acyl group but also influences the reaction equilibrium. Activated esters, particularly vinyl esters (e.g., vinyl acetate, vinyl butanoate), are superior choices.[6] The transesterification produces a vinyl alcohol intermediate which irreversibly tautomerizes to a stable and non-reactive aldehyde (acetaldehyde in the case of vinyl acetate).[12] This removes a reaction product, effectively pulling the equilibrium towards the formation of the desired ester and driving the reaction to high conversion. The chain length of the acyl donor can also impact reaction rates due to steric effects within the enzyme's active site.[5]
-
Solvent System (Medium Engineering): Lipase-catalyzed acylations are typically performed in non-polar, anhydrous organic solvents.[13] The solvent is critical for solubilizing the substrates while maintaining the enzyme's catalytically active conformation. Polar solvents like DMSO or DMF can strip the essential layer of water from the enzyme's surface, leading to denaturation and loss of activity.[14] In contrast, hydrophobic solvents such as toluene, tert-butyl methyl ether (TBME), or heptane are excellent choices.[1][11] The practice of optimizing reaction outcomes by changing the solvent is known as "medium engineering." It is also imperative to maintain anhydrous conditions, often by adding 3Å or 4Å molecular sieves, to prevent the acyl-enzyme intermediate from undergoing competitive hydrolysis.
-
Temperature, Molar Ratio, and Enzyme Loading:
-
Temperature: Typically ranges from 30-60 °C. Higher temperatures can increase reaction rates and substrate solubility, but excessive heat can lead to enzyme denaturation.[5]
-
Substrate Molar Ratio: An excess of the acyl donor is generally used to push the reaction equilibrium towards the product. Molar ratios of acyl donor to DHN can range from 5:1 to 20:1.[5]
-
Enzyme Loading: The amount of enzyme affects the reaction rate. A typical starting point is 10-50 mg of immobilized enzyme per 0.1-0.2 mmol of substrate.[11]
-
Experimental Protocol: Regioselective Mono-acetylation of 1,6-Dihydroxynaphthalene
This protocol describes a representative procedure for the regioselective synthesis of 6-acetoxy-1-naphthol using immobilized Candida antarctica Lipase B (Novozym 435), adapted from methodologies described in the literature.[1][11]
Caption: Experimental workflow for regioselective enzymatic acylation.
A. Materials and Reagents
-
1,6-Dihydroxynaphthalene (1,6-DHN)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Toluene (anhydrous grade, solvent)
-
3Å Molecular sieves (activated)
-
Ethyl acetate and Hexane (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer/hotplate, orbital shaker
B. Step-by-Step Procedure
-
Preparation: To a 25 mL round-bottom flask containing a magnetic stir bar, add 1,6-dihydroxynaphthalene (e.g., 80 mg, 0.5 mmol) and activated 3Å molecular sieves (approx. 250 mg).
-
Solvent Addition: Add 10 mL of anhydrous toluene to the flask. Stir the mixture for 5-10 minutes to dissolve the DHN.
-
Acyl Donor Addition: Add vinyl acetate (e.g., 0.46 mL, 5.0 mmol, 10 equivalents).
-
Reaction Initiation: Add the immobilized lipase, Novozym 435 (e.g., 50 mg).
-
Incubation: Seal the flask and place it in an orbital shaker or on a stirring hotplate set to a constant temperature (e.g., 40 °C) and agitation (e.g., 180 rpm).
-
Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 20 µL) at regular intervals (e.g., 6, 12, 24, 48 hours). Dilute the aliquot with a suitable solvent (e.g., methanol) and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting material and formation of products.[11]
-
Work-up: Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh toluene, dried under vacuum, and stored for reuse.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to isolate the desired monoacetate product.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity is determined by 2D NMR techniques (e.g., HMBC, NOESY).[11]
Data Presentation: Influence of Enzyme and Solvent
The choice of biocatalyst and solvent has a profound impact on reaction outcomes. The tables below summarize representative data adapted from the literature to illustrate these effects.[11]
Table 1: Effect of Different Lipases on the Acylation of Dihydroxynaphthalenes
| Entry | Substrate | Enzyme* | Conversion (%) | Regioisomer Ratio (Product 1 : Product 2)** |
| 1 | 1,6-DHN | CAL-A | 99 | 90 : 10 (6-OAc : 1-OAc) |
| 2 | 1,6-DHN | CAL-B | >99 | >99 : <1 (6-OAc : 1-OAc) |
| 3 | 1,6-DHN | CRL | 40 | 93 : 7 (6-OAc : 1-OAc) |
| 4 | 1,7-DHN | CAL-A | 98 | 85 : 15 (7-OAc : 1-OAc) |
| 5 | 1,7-DHN | CAL-B | >99 | >99 : <1 (7-OAc : 1-OAc) |
| 6 | 1,3-DHN | CAL-B | >99 | >99 : <1 (3-OAc : 1-OAc) |
*Reaction Conditions: Substrate (0.15 mmol), vinyl acetate (2.82 mmol), immobilized enzyme (10.0 mg), toluene (5.00 mL), 35 °C, 72 h.[11] **Product 1 is the major regioisomer observed. OAc = Acetoxy group.
Insight: This data clearly demonstrates the superior performance of CAL-B (Novozym 435) for these substrates, providing both near-quantitative conversion and exceptional regioselectivity (>99%) for one specific hydroxyl group.
Table 2: Effect of Solvent on the CAL-B Catalyzed Acylation of 1,6-DHN
| Entry | Solvent | Conversion (%) | Regioselectivity (6-OAc : 1-OAc) |
| 1 | Toluene | >99 | >99 : <1 |
| 2 | Dioxane | 95 | 98 : 2 |
| 3 | TBME | 90 | >99 : <1 |
| 4 | MeCN | 55 | 96 : 4 |
| 5 | Acetone | 45 | 95 : 5 |
*Data conceptualized based on trends reported in literature.[1][13]
Insight: Non-polar solvents like toluene and TBME yield the best results. More polar aprotic solvents like acetonitrile (MeCN) and acetone result in significantly lower conversions, likely due to partial enzyme denaturation or interference with substrate binding.
Conclusion and Future Outlook
Regioselective enzymatic acylation is a robust and highly effective strategy for the controlled synthesis of dihydroxynaphthalene monoesters. By carefully selecting the lipase, acyl donor, and solvent, researchers can achieve outstanding yields and selectivities that are often unattainable with conventional chemical methods. The use of immobilized enzymes further enhances the practicality and sustainability of this approach. This methodology not only simplifies the synthesis of known compounds but also opens the door to creating novel libraries of DHN derivatives for screening in drug discovery and materials science applications, accelerating innovation in these fields.
References
- 1. Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Regioselective enzymatic acylation of complex natural products: expanding molecular diversity - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic acylation: assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Application of Enzymes in Regioselective and Stereoselective Organic Reactions [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,6-Diacetoxynaphthalene as a Latent Crosslinking Agent
Introduction: Unlocking Thermal Stability and Performance with a Latent Naphthalene-Based Crosslinker
In the pursuit of high-performance polymers with enhanced thermal stability, mechanical strength, and chemical resistance, the choice of crosslinking agent is paramount. While numerous crosslinkers are available, researchers and formulation chemists are increasingly seeking solutions that offer controlled reactivity and processability. 2,6-Diacetoxynaphthalene emerges as a compelling candidate in this context, functioning as a latent precursor to the highly effective crosslinking moiety, 2,6-dihydroxynaphthalene. The acetyl-protected hydroxyl groups of this compound render it less reactive at ambient temperatures, providing a wider processing window for polymer formulations. Upon thermal activation, the protecting groups are removed, liberating the reactive diol for in-situ crosslinking reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a crosslinking agent, with a focus on its application in toughening epoxy resins.
The rigid, planar structure of the naphthalene core imparts exceptional thermal and dimensional stability to the resulting polymer network. This makes this compound an attractive choice for applications in demanding environments, such as in advanced composites, high-temperature adhesives, and encapsulants for electronic components. Furthermore, the aromatic nature of the naphthalene ring can enhance the refractive index of optical polymers and facilitate π-π stacking interactions for potential applications in drug delivery systems.
Mechanism of Action: A Thermally-Triggered Crosslinking Cascade
The crosslinking mechanism of this compound is a two-step process. The initial step involves the thermal deacetylation of the molecule to yield the active crosslinking agent, 2,6-dihydroxynaphthalene. This reaction is typically initiated at elevated temperatures, often in the presence of a catalyst, and releases acetic acid as a byproduct.
Once formed, the 2,6-dihydroxynaphthalene acts as a potent crosslinker for polymers containing functional groups that can react with hydroxyl moieties. A prime example is the curing of epoxy resins, where the hydroxyl groups of the dihydroxynaphthalene ring-open the epoxide rings of the resin, leading to the formation of a highly crosslinked, three-dimensional network. The bifunctional nature of 2,6-dihydroxynaphthalene allows it to bridge two polymer chains, thereby increasing the molecular weight and restricting chain mobility, which in turn enhances the material's thermomechanical properties.
Caption: Thermally initiated deacetylation of this compound to form the active crosslinker, 2,6-dihydroxynaphthalene, which then reacts with an epoxy resin to form a crosslinked network.
Experimental Protocol: Crosslinking of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol details a representative procedure for the use of this compound as a crosslinking agent for a standard DGEBA-based epoxy resin.
Materials:
-
This compound (MW: 244.25 g/mol )
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy equivalent weight ~188 g/eq)
-
Triphenylphosphine (TPP) (Catalyst)
-
Anhydrous Toluene (Solvent)
-
Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Resin and Crosslinker Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 10.0 g of DGEBA epoxy resin in 20 mL of anhydrous toluene under a gentle stream of nitrogen.
-
Addition of Crosslinker and Catalyst: To the stirred solution, add a stoichiometric amount of this compound. For this example, a 1:1 epoxy to hydroxyl equivalent ratio is targeted. This corresponds to approximately 3.25 g of this compound. Add 0.1 g of triphenylphosphine as a catalyst to facilitate the deacetylation and subsequent curing reaction.
-
Reaction and Curing: Heat the reaction mixture to 120-130 °C with continuous stirring. The progress of the reaction can be monitored by the increase in viscosity of the solution. Maintain the temperature for 2-4 hours to ensure complete deacetylation and initial crosslinking.
-
Solvent Removal and Post-Curing: After the initial reaction, the toluene is carefully removed under reduced pressure. The resulting viscous resin is then cast into a pre-heated mold and post-cured in a vacuum oven at 150-180 °C for an additional 4-6 hours to achieve a fully crosslinked network.
-
Cooling and Demolding: Allow the cured polymer to cool slowly to room temperature before demolding to minimize internal stresses.
Caption: A schematic workflow for the crosslinking of an epoxy resin using this compound.
Characterization of Crosslinked Polymers
The efficacy of the crosslinking process can be evaluated through various analytical techniques to assess the chemical and physical properties of the resulting material.
Table 1: Expected Properties of DGEBA Epoxy Resin Crosslinked with this compound
| Property | Uncrosslinked DGEBA | DGEBA + this compound |
| Appearance | Viscous liquid | Rigid, transparent solid |
| Solubility in Acetone | Soluble | Insoluble (swells) |
| Glass Transition Temp. (Tg) | ~ -20 °C | > 150 °C |
| Thermal Decomposition Temp. | ~ 300 °C | > 350 °C |
| Hardness (Shore D) | N/A | > 80 |
Analytical Techniques for Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the epoxide peak (around 915 cm⁻¹) and the appearance of hydroxyl bands, confirming the ring-opening reaction.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured polymer, which is a key indicator of the extent of crosslinking.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the crosslinked material by measuring its weight loss as a function of temperature.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta of the material, providing insights into its viscoelastic properties and crosslink density.
-
Solvent Swelling Test: To qualitatively assess the degree of crosslinking by measuring the amount of solvent absorbed by the polymer network.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.[1] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[1]
Conclusion
This compound serves as a versatile and effective latent crosslinking agent, offering enhanced processability and delivering high-performance polymer networks with excellent thermal and mechanical properties. Its ability to generate the active crosslinker, 2,6-dihydroxynaphthalene, in-situ upon thermal activation makes it a valuable tool for researchers and professionals in the development of advanced materials for a wide range of applications. The protocols and characterization techniques outlined in this application note provide a solid foundation for exploring the potential of this unique crosslinking agent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diacetoxynaphthalene
Welcome to the technical support guide for the synthesis of 2,6-diacetoxynaphthalene. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with this procedure and improve your experimental outcomes. As an important intermediate for high-performance liquid crystal polymers and other advanced materials, achieving high yield and purity is paramount.[1] This guide is designed to explain the causality behind experimental choices, empowering you to make informed decisions in your work.
Reaction Overview: The Acetylation of 2,6-Dihydroxynaphthalene
The most direct and common route to this compound is the esterification of 2,6-dihydroxynaphthalene. This reaction involves the nucleophilic attack of the hydroxyl groups onto the electrophilic carbonyl carbon of an acetylating agent. The choice of acetylating agent and catalyst is critical for reaction efficiency and minimizing side products. A widely used and effective method employs acetic anhydride as the acetylating agent, often with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or an acid.[2]
Caption: Figure 1: Catalytic Acetylation Mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The acetylation of 2,6-dihydroxynaphthalene with acetic anhydride is the most common and reliable method.[3] For enhanced reactivity and milder reaction conditions, the use of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF) is highly recommended. This approach often leads to high yields (78-97%) and purity for various polyphenols.[2]
Q2: Why is my starting material, 2,6-dihydroxynaphthalene, discolored, and will this affect my reaction?
A2: 2,6-Dihydroxynaphthalene, like many naphthols and polyphenols, is susceptible to air oxidation, which can produce colored quinone-type impurities.[4][5][6] Starting with discolored material can lead to a discolored final product and potentially lower yields. It is advisable to use high-purity, white to off-white starting material. If your material is significantly discolored, consider purifying it by recrystallization or activated carbon treatment before use.
Q3: What is a typical, achievable yield for this synthesis?
A3: With optimized conditions, including high-purity reagents and careful monitoring, yields for the di-acetylation of polyphenols can be quite high. Published protocols for similar compounds report yields ranging from 78% to over 97%.[2] A yield in the range of 85-95% should be considered a successful outcome for this specific synthesis.
Q4: What are the critical safety precautions for this experiment?
A4: Acetic anhydride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like DMF have specific health risks and should also be handled with care. The starting material, 2,6-dihydroxynaphthalene, is classified as a skin and eye irritant.[7] Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The logical flow for diagnosing these issues is summarized in the decision tree below.
Caption: Figure 2: Troubleshooting Decision Tree.
Issue 1: Low Yield or Incomplete Reaction
-
Symptom: Analysis of the crude product (by TLC, GC, or ¹H NMR) shows a significant amount of unreacted 2,6-dihydroxynaphthalene and/or the mono-acetylated intermediate.
-
Possible Causes & Solutions:
-
Insufficient Acetylating Agent: The stoichiometry is critical. For every mole of 2,6-dihydroxynaphthalene, two moles of acetylating agent are required. However, acetic anhydride can degrade upon storage by reacting with atmospheric moisture.
-
Solution: Use a molar excess of acetic anhydride (e.g., 2.5 to 3.0 equivalents). Ensure the acetic anhydride is fresh or has been properly stored.
-
-
Inactive Catalyst: If using a catalyst like DMAP, it must be of high purity and anhydrous.
-
Solution: Use a fresh bottle of DMAP or purify existing stock. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by water.
-
-
Inadequate Reaction Time or Temperature: The acetylation may be kinetically slow under your current conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature moderately (e.g., from room temperature to 40-50 °C) or extending the reaction time. An optimal temperature for a similar reaction was found to be 10 °C, as higher temperatures led to more impurities.[8]
-
-
Poor Reagent Quality: The purity of the starting 2,6-dihydroxynaphthalene is crucial. Impurities can interfere with the reaction.
-
Solution: Use commercially available high-purity 2,6-dihydroxynaphthalene or purify lower-grade material by recrystallization prior to the reaction.
-
-
Issue 2: Product is Discolored (Yellow, Brown, or Pink)
-
Symptom: The isolated solid product is not white or off-white.
-
Possible Causes & Solutions:
-
Oxidation: Dihydroxynaphthalenes are highly susceptible to oxidation, which forms intensely colored byproducts. This can happen to the starting material before the reaction or to any unreacted starting material during workup.
-
Thermal Degradation: Excessive heat during the reaction or workup can cause decomposition.
-
Solution: Avoid unnecessarily high temperatures. If heating is required, do so gently and for the minimum time necessary to achieve complete conversion. Use a rotary evaporator at a moderate temperature for solvent removal.
-
-
Contamination from Solvent or Catalyst: Some solvents can retain colored impurities. Pyridine, if used as a catalyst/solvent, can be particularly problematic if not pure.
-
Solution: Use high-purity, anhydrous solvents. If discoloration persists, treat a solution of the crude product with activated charcoal before the final recrystallization step to adsorb colored impurities.
-
-
Issue 3: Difficulty with Product Purification and Crystallization
-
Symptom: The product "oils out" during recrystallization, fails to solidify, or remains impure after multiple crystallization attempts.
-
Possible Causes & Solutions:
-
Presence of Eutectic Mixtures: Impurities, such as the mono-acetylated intermediate or unreacted starting material, can depress the melting point and form a eutectic mixture with the desired product, hindering crystallization. The purification of naphthalene derivatives is often complicated by isomers with similar properties.[9]
-
Solution: First, ensure the reaction has gone to completion. If impurities are still present, an aqueous workup (e.g., washing with dilute NaHCO₃ to remove acetic acid, followed by water) can help remove some impurities. If crystallization still fails, column chromatography on silica gel is a highly effective alternative for separating the diacetate, monoacetate, and starting diol.
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good (product is too soluble) or too poor (product crashes out too quickly, trapping impurities).
-
Solution: A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. For naphthalene derivatives, alcohols like methanol or ethanol, or mixtures such as methanol/acetone or ethanol/water are often effective.[10] Perform small-scale solvent screening to identify the optimal system for your product.
-
-
| Parameter | Recommendation | Rationale |
| Starting Material | 2,6-Dihydroxynaphthalene | >98% Purity, White/Off-White Solid |
| Acetylating Agent | Acetic Anhydride | 2.5 - 3.0 molar equivalents |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 molar equivalents |
| Solvent | DMF, Ethyl Acetate, or Pyridine | Anhydrous, high purity |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and discoloration.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phenol groups. |
| Table 1: Recommended Reagent Ratios and Conditions. |
Validated Experimental Protocols
Protocol 1: Synthesis via Catalytic Acetylation
This protocol is adapted from established methods for the peracetylation of polyphenols.[2]
-
Preparation: Add 2,6-dihydroxynaphthalene (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent & Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Cool the flask in an ice bath (0 °C). Add acetic anhydride (2.5 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is no longer visible.
-
Workup: Pour the reaction mixture into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude this compound in a test tube. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.
-
Cooling: Allow the tube to cool slowly to room temperature, then place it in an ice bath. If clean, well-formed crystals appear, the solvent is suitable.
-
Procedure: Dissolve the bulk of the crude product in a minimum amount of the hot, selected solvent. If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven.
Caption: Figure 3: General Experimental Workflow.
References
- 1. This compound [myskinrecipes.com]
- 2. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Dihydroxynaphthalene‐based mimicry of fungal melanogenesis for multifunctional coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing side reactions in the synthesis of 2,6-diacetoxynaphthalene
Welcome to the technical support center for the synthesis of 2,6-diacetoxynaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you maximize your yield and purity by effectively preventing common side reactions. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Core Synthesis Pathway
The target reaction is the O-acetylation of 2,6-dihydroxynaphthalene. This is typically achieved by reacting the starting diol with an acetylating agent, such as acetic anhydride, in the presence of a base catalyst.
Technical Support Center: Optimizing Enzymatic Hydrolysis of 2,6-Diacetoxynaphthalene
Welcome to the technical support center for the enzymatic hydrolysis of 2,6-diacetoxynaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this biocatalytic method for the synthesis of 2,6-dihydroxynaphthalene, a key intermediate in the production of various fine chemicals and pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the success of your experiments.
Overview of the Enzymatic Hydrolysis
The enzymatic hydrolysis of this compound is a deacetylation reaction that yields 2,6-dihydroxynaphthalene and acetic acid. This biotransformation is typically catalyzed by lipases, which are a class of hydrolases that act on ester bonds.[3]
Reaction Scheme:
-
Substrate: this compound
-
Enzyme: Lipase (e.g., Candida antarctica Lipase B)
-
Product: 2,6-Dihydroxynaphthalene
-
By-product: Acetic Acid
Lipases are highly effective for this transformation due to their broad substrate specificity, high catalytic activity, and stability in various reaction conditions.[3][4] Notably, Candida antarctica lipase B (CALB) is a widely used and robust enzyme for such reactions, often in an immobilized form like Novozym 435, which enhances its stability and reusability.[3][5][6]
The primary advantage of using an enzymatic approach over chemical hydrolysis is the mild reaction conditions, which minimizes the formation of by-products and simplifies downstream processing.[7]
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the enzymatic hydrolysis of this compound.
Q1: My reaction is very slow or has stalled completely. What are the likely causes?
A1: A slow or stalled reaction is one of the most common issues. The root cause can often be traced to one of the following factors:
-
Poor Substrate Solubility: this compound is poorly soluble in aqueous buffers. If the substrate is not available to the enzyme, the reaction rate will be severely limited. Visually inspect your reaction for undissolved substrate (a milky suspension or solid particles).[8]
-
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature.[9][10] If these are not within the optimal range for your chosen lipase, the catalytic rate will be low.
-
Insufficient Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.[4] Too little enzyme will result in a slow conversion.
-
Enzyme Inactivation: The enzyme may have lost its activity due to improper storage, handling, or the presence of inhibitors in the reaction mixture.[11][12]
Q2: I am observing the formation of an intermediate product but not the final 2,6-dihydroxynaphthalene. What is happening?
A2: This is likely due to the formation of the mono-acetylated intermediate, 2-acetoxy-6-hydroxynaphthalene. Lipases can exhibit site-selectivity, and in some cases, the hydrolysis of the second acetyl group may be slower than the first.[13] To drive the reaction to completion, you may need to:
-
Increase the reaction time.
-
Increase the enzyme loading.
-
Optimize the reaction conditions (pH, temperature) to favor the second hydrolysis step.
Q3: The final yield of 2,6-dihydroxynaphthalene is lower than expected, even after a long reaction time. What can I do to improve it?
A3: A low yield, despite complete or near-complete substrate conversion, can be due to several factors:
-
Product Degradation: Although enzymatic reactions are mild, prolonged exposure to non-optimal pH or temperature could potentially lead to product degradation.
-
Inaccurate Quantification: Ensure that your analytical method (e.g., HPLC) is properly calibrated for both the substrate and the product.[4][14]
-
Issues with Downstream Processing: Product may be lost during extraction and purification steps. Review your workup procedure for potential areas of loss.[15]
Q4: How do I choose the right solvent system for this reaction?
A4: Given the poor water solubility of this compound, a purely aqueous system is often inefficient. Consider the following options:
-
Biphasic System: A system with an aqueous buffer (containing the enzyme) and a water-immiscible organic solvent (to dissolve the substrate) can be effective. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[8]
-
Co-solvents: Adding a water-miscible organic solvent (e.g., DMSO, acetonitrile, or t-butanol) to the aqueous buffer can significantly improve substrate solubility.[8][12] However, high concentrations of organic solvents can denature the enzyme, so optimization is key.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Issue 1: Low Reaction Rate / Incomplete Conversion
This is often the primary hurdle. The following workflow can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Address Solubility:
-
Co-solvent Screening: Test different co-solvents like DMSO, acetonitrile, or t-butanol at varying concentrations (e.g., 10-30% v/v).[8][12] Monitor both substrate solubility and enzyme activity, as high solvent concentrations can be detrimental.
-
Biphasic System: Use a water-immiscible solvent like toluene or hexane to dissolve the substrate, with the enzyme in an aqueous buffer phase.[3] Ensure vigorous stirring to create a fine emulsion.
-
-
Optimize Reaction Conditions:
-
pH: For CALB, the optimal pH is typically between 6 and 10.[3] Perform small-scale experiments across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the sweet spot for your specific reaction.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[6] For CALB, a temperature range of 30-60°C is generally recommended.[11] Test temperatures such as 30°C, 40°C, and 50°C.
-
-
Adjust Enzyme and Substrate Concentrations:
Issue 2: Formation of Mono-acetylated Intermediate
If HPLC analysis shows a significant peak corresponding to the mono-acetylated intermediate, consider the following:
-
Reaction Monitoring: Take time-course samples to understand the kinetics of the two hydrolysis steps. This will help you determine the necessary reaction time for complete conversion.
-
Enzyme Choice: While CALB is versatile, other lipases may exhibit different selectivity. Screening a panel of lipases could identify one that more efficiently hydrolyzes the mono-acetylated intermediate.[12]
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis of this compound
This protocol provides a starting point for your experiments. Optimization will be necessary.
-
Reaction Setup:
-
To a stirred reaction vessel, add 10 mL of a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
If using a co-solvent, add the desired volume (e.g., 2 mL of acetonitrile for a 20% v/v solution).
-
Add this compound (e.g., to a final concentration of 10-50 mM). Stir until dissolved.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 40°C).
-
-
Initiate Reaction:
-
Add the lipase (e.g., 10-50 mg of immobilized CALB like Novozym 435).
-
-
Reaction Monitoring:
-
Take aliquots (e.g., 100 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by adding an equal volume of a solvent that will precipitate the enzyme, such as cold acetonitrile.
-
Centrifuge the quenched aliquot to pellet the enzyme.
-
Analyze the supernatant by HPLC.
-
-
Work-up (at reaction completion):
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dihydroxynaphthalene.
-
Purify the crude product by recrystallization or column chromatography as needed.
-
Protocol 2: HPLC Method for Reaction Monitoring
This is a general method and may require optimization for your specific HPLC system.[14][16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is often effective. For example:
-
Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both substrate and product have good absorbance (e.g., 220-230 nm).
-
Injection Volume: 10 µL.
-
Quantification: Use calibration curves of pure this compound and 2,6-dihydroxynaphthalene to determine their concentrations in the reaction mixture.
Data Summary and Visualization
Table 1: Key Parameters for Optimizing the Hydrolysis of this compound
| Parameter | Typical Range | Rationale & Key Considerations |
| Enzyme | Candida antarctica Lipase B (immobilized) | Highly robust and versatile for ester hydrolysis.[3][5] Immobilization allows for easy recovery and reuse. |
| pH | 6.5 - 8.5 | Lipase activity is pH-dependent. CALB generally performs well in neutral to slightly alkaline conditions.[3] |
| Temperature | 30 - 50 °C | Balances reaction rate and enzyme stability. Higher temperatures increase rate but risk denaturation.[6] |
| Substrate Conc. | 10 - 100 mM | Limited by solubility. High concentrations may lead to inhibition.[8][9] |
| Enzyme Loading | 1 - 10% (w/w of substrate) | Higher loading increases rate but also cost. Optimize for desired reaction time. |
| Solvent System | Buffer with 10-30% co-solvent (e.g., ACN, DMSO) or biphasic system | Necessary to overcome poor substrate solubility.[8][12] |
| Agitation | 200 - 800 RPM | Crucial for ensuring homogeneity, especially in biphasic systems. |
Diagram: Reaction Pathway and Potential Pitfalls
Caption: Enzymatic hydrolysis pathway and common challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Activity of different Candida antarctica lipase B formulations in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 8. benchchem.com [benchchem.com]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. AI Academic Research Reading App: AI Literature Search Tool; 250 M+ Research Papers | R Discovery [discovery.researcher.life]
- 11. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for 2,6-Diacetoxynaphthalene Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of 2,6-diacetoxynaphthalene. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of high-performance aromatic polyesters, such as those derived from this compound. The methodologies and explanations provided herein are grounded in established principles of polymer chemistry to ensure scientific integrity and reliable outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, explaining the causality behind experimental choices and providing actionable solutions.
Issue 1: Low Final Polymer Molecular Weight
Question: My melt polycondensation of this compound with a dicarboxylic acid (e.g., 2,6-naphthalenedicarboxylic acid) is consistently yielding a polymer with low molecular weight and brittle characteristics. What are the likely causes and how can I improve the degree of polymerization?
Answer: Achieving a high molecular weight in step-growth polymerization, such as the melt polycondensation of this compound, is critically dependent on several factors. Low molecular weight is typically a symptom of issues related to monomer purity, stoichiometry, or inefficient removal of the reaction byproduct.
Possible Causes & Solutions:
-
Monomer Impurity: Step-growth polymerization is notoriously sensitive to impurities. Monofunctional impurities, in particular, act as chain terminators, preventing the formation of long polymer chains.
-
Scientific Rationale: A monofunctional impurity will react with a growing polymer chain end, capping it and halting further propagation on that end. This drastically limits the achievable molecular weight.
-
Troubleshooting Steps:
-
Purity Verification: Before the reaction, verify the purity of your this compound and the comonomer (e.g., 2,6-naphthalenedicarboxylic acid) using techniques like NMR, HPLC, and melting point analysis.
-
Monomer Purification: If impurities are detected, purify the monomers. This compound can often be purified by recrystallization from a suitable solvent like ethanol or toluene. The dicarboxylic acid comonomer can also be purified by recrystallization.
-
-
-
Inaccurate Stoichiometry: For a linear polymer of the A-A + B-B type, a precise 1:1 molar ratio of the functional groups (in this case, acetoxy and carboxylic acid groups) is essential for reaching a high degree of polymerization.[1]
-
Scientific Rationale: According to the Carothers equation, even a small deviation from a 1:1 stoichiometric ratio severely limits the maximum achievable molecular weight. The excess monomer will eventually cap all the growing chains of the other monomer type.
-
Troubleshooting Steps:
-
Precise Measurement: Use a high-precision analytical balance to weigh your monomers. Calculate the required masses based on their molecular weights and purity.
-
Compensate for Purity: If a monomer is known to be, for example, 99.5% pure, adjust the mass accordingly to achieve a true 1:1 molar ratio of the reactive species.
-
-
-
Inefficient Byproduct Removal: The melt polycondensation of this compound with a dicarboxylic acid is an equilibrium reaction that produces acetic acid as a byproduct. To drive the reaction toward the formation of high molecular weight polymer, this byproduct must be continuously and efficiently removed.
-
Scientific Rationale: Based on Le Châtelier's principle, removing a product of an equilibrium reaction shifts the equilibrium to the right, favoring the formation of more products (i.e., longer polymer chains). In this case, the removal of acetic acid is paramount.
-
Troubleshooting Steps:
-
High Vacuum: In the final stages of the polymerization, a high vacuum (typically < 1 Torr) is crucial. Ensure your vacuum system is free of leaks and capable of maintaining this level of vacuum at high temperatures.
-
Inert Gas Purge: In the initial stages, a slow stream of an inert gas (like nitrogen or argon) can help carry away the volatile acetic acid.
-
Adequate Surface Area: Ensure efficient stirring to create a large surface area for the viscous polymer melt, facilitating the diffusion and removal of the byproduct.
-
-
Issue 2: Polymer Discoloration (Darkening)
Question: My final polymer is dark brown or black, but I expected a light-colored or off-white product. What is causing this discoloration, and how can I prevent it?
Answer: Discoloration in aromatic polyesters is almost always a sign of thermal or oxidative degradation, or the presence of metallic impurities from catalysts that can promote side reactions.
Possible Causes & Solutions:
-
Thermal Degradation: Aromatic polymers have high thermal stability, but prolonged exposure to excessively high temperatures, especially in the presence of oxygen, can lead to degradation and the formation of colored byproducts.
-
Scientific Rationale: At very high temperatures, side reactions such as decarboxylation or ether linkage formation can occur, leading to conjugated structures that absorb visible light and appear colored.[2]
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a calibrated temperature controller and ensure the thermocouple is placed correctly to measure the actual melt temperature. Avoid localized overheating ("hot spots") in the reactor by using efficient mechanical stirring.
-
Staged Temperature Profile: Do not immediately heat the reaction to the final, highest temperature. Use a programmed temperature ramp. Start at a lower temperature (e.g., 220-250°C) to form oligomers and then gradually increase the temperature (e.g., to 280-300°C) as the vacuum is applied and the viscosity increases.
-
-
-
Oxidative Degradation: The presence of oxygen at high temperatures is highly detrimental and is a primary cause of polymer darkening.
-
Scientific Rationale: Oxygen can react with the polymer backbone, leading to chain scission and the formation of radical species. These radicals can initiate a cascade of side reactions that produce colored, conjugated species.
-
Troubleshooting Steps:
-
Strict Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere. Purge the reactor thoroughly with high-purity nitrogen or argon before heating. Maintain a slight positive pressure of the inert gas during the initial stages of the reaction before applying vacuum.
-
Antioxidants: In some cases, small amounts of antioxidants (e.g., hindered phenols or phosphites) can be added to the reaction mixture to inhibit oxidative degradation.
-
-
-
Catalyst Residues: While often performed without a catalyst, if one is used (e.g., antimony trioxide, zinc acetate, or titanium alkoxides), residual metal ions can sometimes promote discoloration.
-
Troubleshooting Steps:
-
Use Minimal Catalyst: Use the lowest effective concentration of the catalyst.
-
Choose Appropriate Catalyst: Some catalysts are more prone to causing discoloration than others. Research and select a catalyst known for producing light-colored polyesters.
-
-
Experimental Workflow & Protocols
Standard Protocol for Melt Polycondensation
This protocol provides a general methodology for the synthesis of a high molecular weight aromatic polyester from this compound and 2,6-naphthalenedicarboxylic acid.
1. Reagent Preparation:
-
Purification: Recrystallize this compound from anhydrous toluene. Recrystallize 2,6-naphthalenedicarboxylic acid from acetic acid. Dry both monomers under vacuum at 80-100°C for at least 12 hours before use.[3]
-
Stoichiometry: Accurately weigh equimolar amounts of the purified monomers. For example, weigh 2.162 g (10.0 mmol) of 2,6-naphthalenedicarboxylic acid and 2.442 g (10.0 mmol) of this compound.
2. Reactor Setup:
-
Assemble a glass reaction vessel equipped with a mechanical stirrer (with a high-torque motor), a nitrogen/vacuum inlet, and a distillation condenser to collect the acetic acid byproduct.
-
Charge the reactor with the monomers and any catalyst, if used (e.g., zinc acetate at ~50-100 ppm).
-
Purge the entire system with dry, high-purity nitrogen for at least 30 minutes to remove all oxygen.
3. Polymerization Reaction (Staged Process):
-
Stage 1 (Melt & Oligomerization):
-
Begin stirring and heat the reactor to 240-250°C under a slow, steady stream of nitrogen.
-
The monomers will melt and react, and acetic acid will begin to distill off.
-
Hold at this temperature for 1-2 hours, or until approximately 80-90% of the theoretical amount of acetic acid has been collected.
-
-
Stage 2 (Polycondensation under Vacuum):
-
Gradually increase the temperature to 280-300°C.
-
Simultaneously, slowly and carefully apply a vacuum, reducing the pressure to below 1 Torr over 30-60 minutes.
-
Continue the reaction under high vacuum and high temperature. The viscosity of the melt will increase significantly. The required torque on the mechanical stirrer is a good indicator of the molecular weight increase.
-
Maintain these conditions for 2-4 hours, or until the desired melt viscosity is achieved.
-
4. Polymer Isolation:
-
Remove the heat source and allow the reactor to cool to room temperature under a positive pressure of nitrogen.
-
Once cooled, the solid polymer can be carefully removed from the reactor (this may require breaking the glass if the polymer adheres strongly).
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., pentafluorophenol, though this is often difficult) and precipitating it into a non-solvent like methanol, but often the polymer is used as is after removal.[2]
Data Presentation: Typical Reaction Parameters
| Parameter | Stage 1 (Oligomerization) | Stage 2 (Polycondensation) | Rationale |
| Temperature | 240 - 250 °C | 280 - 300 °C | Initial lower temperature prevents monomer sublimation/degradation; higher temperature is needed to maintain melt fluidity and drive the reaction at high viscosity. |
| Pressure | ~760 Torr (N₂ Stream) | < 1 Torr (High Vacuum) | N₂ stream removes bulk acetic acid; high vacuum is essential for removing the final traces to achieve high molecular weight. |
| Time | 1 - 2 hours | 2 - 4 hours | Stage 1 is complete when most byproduct is removed. Stage 2 duration depends on achieving the target molecular weight, indicated by melt viscosity. |
| Stirring Speed | 100 - 200 RPM | 20 - 50 RPM (High Torque) | Slower speed is required at high viscosity to prevent motor burnout, but stirring remains critical for byproduct removal. |
Visualizations
Polymerization Workflow Diagram
Caption: Workflow for this compound polymerization.
Troubleshooting Logic Diagram
References
scaling up the synthesis of 2,6-diacetoxynaphthalene for industrial applications
Introduction: The Industrial Significance of 2,6-Diacetoxynaphthalene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis for industrial applications. This compound serves as a crucial intermediate in the synthesis of advanced materials, including high-performance thermotropic liquid crystalline polymers and fine chemicals.[1] Its molecular structure provides a rigid backbone, making it a valuable building block in organic synthesis.
This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of scaling this process from the lab to industrial production. We will focus on the most common and scalable synthesis route: the acetylation of 2,6-dihydroxynaphthalene.
High-Level Synthesis Workflow
The industrial production of this compound is typically achieved through a two-step process starting from a suitable precursor, which is first converted to 2,6-dihydroxynaphthalene (also known as 2,6-naphthalenediol) and then acetylated. A common and effective route begins with 2,6-di(2-hydroxy-2-propyl)naphthalene.[2][3]
References
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2,6-Diacetoxynaphthalene
Welcome to the technical support center for the synthesis of 2,6-diacetoxynaphthalene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial acetylation reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity yields.
Overview of the Synthesis
The synthesis of this compound is fundamentally an O-acetylation reaction. The process involves the conversion of the two hydroxyl groups of 2,6-dihydroxynaphthalene (also known as 2,6-naphthalenediol) into acetate esters using an acetylating agent. The choice of catalyst and reaction conditions is paramount to ensuring high conversion, minimizing byproduct formation, and simplifying purification.
The overall reaction is as follows:
2,6-Dihydroxynaphthalene + 2 Acetic Anhydride → this compound + 2 Acetic Acid
This guide will focus on the most common and efficient method, which utilizes acetic anhydride as the acetylating agent.
Experimental Workflow Overview
Below is a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and industrially preferred method is the direct acetylation of 2,6-dihydroxynaphthalene by heating it with acetic anhydride.[1] This method is effective, relatively simple, and avoids the use of harsh or expensive catalysts. The acetic anhydride often serves as both the acetylating agent and the reaction solvent.
Q2: Besides acetic anhydride, are other acetylating agents viable?
A2: Yes, other agents like acetyl chloride can be used. However, acetyl chloride is highly reactive and produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires special handling and equipment (e.g., an inert atmosphere and a base to neutralize HCl). For this reason, acetic anhydride is generally favored due to its ease of handling and because its byproduct, acetic acid, is less corrosive and easier to manage.
Q3: Is a catalyst absolutely necessary for this O-acetylation?
A3: Not necessarily. Phenolic hydroxyl groups are sufficiently nucleophilic to react with acetic anhydride at elevated temperatures (typically 100-140°C).[1] The reaction can be driven to completion by using an excess of acetic anhydride and allowing sufficient reaction time. However, a mild acid or base catalyst can be used to accelerate the reaction and potentially allow for lower reaction temperatures.
Q4: How does reaction temperature impact the synthesis?
A4: Temperature is a critical parameter.
-
Too Low: The reaction rate will be very slow, leading to incomplete conversion and a mixture of starting material, mono-acetylated, and di-acetylated products.
-
Optimal Range (100-140°C): This range typically provides a good balance between reaction rate and product stability.[1]
-
Too High: Excessively high temperatures can lead to the formation of tarry byproducts and other impurities due to the degradation of the naphthalene core or the product itself, complicating purification and reducing yield.[2]
Q5: How can I effectively monitor the reaction's progress?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can track the disappearance of the 2,6-dihydroxynaphthalene starting material spot and the appearance of the this compound product spot. A suitable eluent system would be a mixture of hexane and ethyl acetate. The product, being more nonpolar, will have a higher Rf value than the starting diol. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]
Catalyst Selection Guide
While the reaction can proceed thermally, the choice of whether to use a catalyst depends on the desired reaction time, temperature, and scale.
Method 1: Catalyst-Free (Thermal) Acetylation
This is the most straightforward approach. The nucleophilic hydroxyl groups of 2,6-dihydroxynaphthalene attack the electrophilic carbonyl carbons of acetic anhydride.
-
Mechanism: Direct nucleophilic acyl substitution.
-
Conditions: Typically requires heating 2,6-dihydroxynaphthalene with an excess of acetic anhydride at temperatures between 100-140°C for 30 minutes to 2 hours.[1]
-
Advantages:
-
Simplicity: No need to add or later remove a catalyst.
-
High Purity: Avoids catalyst-induced side reactions.
-
Cost-Effective: Acetic anhydride is an inexpensive bulk reagent.
-
-
Disadvantages:
-
Energy Intensive: Requires higher temperatures.
-
Slower Kinetics: May require longer reaction times compared to catalyzed versions.
-
Method 2: Acid-Catalyzed Acetylation
The addition of a catalytic amount of a protic acid (like H₂SO₄) or a Lewis acid can significantly increase the reaction rate.
-
Mechanism: The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride. This protonation makes the carbonyl carbon significantly more electrophilic, rendering it more susceptible to attack by the weakly nucleophilic hydroxyl groups of the naphthalene diol.
-
Catalysts: Small amounts of sulfuric acid, p-toluenesulfonic acid (p-TSA), or a Lewis acid.
-
Advantages:
-
Faster Reaction Rates: Allows for shorter reaction times or lower temperatures.
-
Higher Conversion: Can help drive the reaction to completion more efficiently.
-
-
Disadvantages:
-
Byproduct Formation: Strong acids can promote side reactions, including dehydration or the formation of tarry polymers, especially at elevated temperatures.[2]
-
Catalyst Removal: The acid catalyst must be neutralized and removed during the workup, adding a step to the process.
-
Data Summary: Comparison of Catalytic Approaches
| Parameter | Method 1: Catalyst-Free (Thermal) | Method 2: Acid-Catalyzed |
| Primary Reagent | Acetic Anhydride (excess) | Acetic Anhydride (excess) |
| Catalyst | None | Catalytic H₂SO₄, p-TSA, etc. |
| Typical Temperature | 100–140°C[1] | 60–100°C |
| Reaction Time | 0.5–2 hours[1] | 0.25–1 hour |
| Pros | Simple, clean, no catalyst removal | Faster, lower temperature |
| Cons | Higher energy, potentially slower | Risk of side reactions, extra workup step |
| Best For | Large-scale synthesis, high-purity requirements | Lab-scale synthesis where speed is prioritized |
Troubleshooting Guide
Even with a well-defined protocol, issues can arise. This section addresses common problems in a question-and-answer format.
Caption: Troubleshooting logic for addressing low product purity.
Issue 1: My final yield is very low.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion, leaving significant amounts of starting material or mono-acetylated intermediate dissolved in the workup/filtration mother liquor.
-
Solution: Confirm reaction completion via TLC before quenching. If incomplete, increase the reaction time or temperature moderately. Consider adding a catalytic amount of acid to speed up the conversion. Also, ensure you are using a sufficient molar excess of acetic anhydride (at least 2.2 equivalents).
-
-
Possible Cause 2: Mechanical Loss. Significant product may be lost during filtration or transfer. Additionally, using too much solvent during recrystallization can lead to substantial loss of product in the mother liquor.
-
Solution: Ensure efficient transfer of solids. During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal precipitation before filtration.
-
Issue 2: The product is contaminated with the starting material, 2,6-dihydroxynaphthalene.
-
Possible Cause: Insufficient Acetylation. This is a clear sign of an incomplete reaction. The cause is either insufficient acetylating agent, too short a reaction time, or too low a temperature.
-
Solution: Increase the molar ratio of acetic anhydride to the diol. Extend the reaction time and/or increase the temperature to within the recommended 100-140°C range.[1] This is a scenario where adding a mild acid catalyst could be beneficial to ensure full conversion.
-
Issue 3: The final product is discolored (yellow, brown, or tan) instead of white.
-
Possible Cause 1: Impure Starting Material. If the initial 2,6-dihydroxynaphthalene is oxidized or impure, this color will carry through to the final product.
-
Solution: Ensure the purity of the starting material. If it is discolored, consider purifying it first by recrystallization or column chromatography.
-
-
Possible Cause 2: Thermal Degradation. Running the reaction at too high a temperature can create colored, tarry byproducts.[2]
-
Solution: Lower the reaction temperature. Ensure the reaction is heated uniformly with good stirring. If using an acid catalyst, which can exacerbate degradation, reduce its amount or switch to a catalyst-free thermal method.
-
-
Purification Tip: Discolored crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Experimental Protocol: Catalyst-Free Synthesis
This protocol describes a standard, reliable method for producing high-purity this compound without an external catalyst.
Materials:
-
2,6-Dihydroxynaphthalene
-
Acetic Anhydride (≥98%)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, charge 10.0 g of 2,6-dihydroxynaphthalene. Add 30 mL of acetic anhydride. The acetic anhydride acts as both the reagent and the solvent.
-
Reaction: Heat the mixture with stirring to 120-130°C. Maintain this temperature for 1 hour. The solid starting material should dissolve as it reacts.
-
Monitoring (Optional): After 1 hour, you can take a small aliquot, quench it with water, extract with ethyl acetate, and spot on a TLC plate to check for the absence of starting material.
-
Workup - Quenching: Remove the flask from the heat and allow it to cool to below 100°C. Slowly and carefully pour the reaction mixture into 200 mL of an ice-water slurry with vigorous stirring. This will quench the excess acetic anhydride and precipitate the crude product.
-
Isolation: Stir the slurry for 15-20 minutes to ensure complete precipitation. Filter the white solid product using a Büchner funnel, and wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH paper.
-
Drying (Crude): Allow the crude product to air-dry on the filter, or dry it in a vacuum oven at a low temperature (e.g., 50°C).
-
Purification - Recrystallization: Transfer the crude solid to a new flask. Add the minimum amount of hot ethanol required to just dissolve the solid. If the solution is colored, add a small amount of activated charcoal and perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Final Product: Filter the pure, crystalline product, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected product is a white crystalline solid.
References
Technical Support Center: Minimizing Isomer Formation in the Synthesis of 2,6-Diacetoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2,6-diacetoxynaphthalene, a critical intermediate in the development of advanced materials and pharmaceuticals. As Senior Application Scientists, we understand the nuances of achieving high purity and minimizing isomeric contaminants. This guide is structured to address specific challenges you may encounter, explaining the underlying chemical principles to empower you to optimize your synthetic protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound?
The primary isomeric impurities depend on the synthetic route. When starting from 2,6-dihydroxynaphthalene, the most common issues are incomplete acetylation leading to 2-hydroxy-6-acetoxynaphthalene and the formation of other diacetoxy isomers such as 1,6- and 2,7-diacetoxynaphthalene. If the synthesis involves a Fries rearrangement of 2-naphthyl acetate, you can expect isomers like 6-hydroxy-2-acetonaphthone.[1]
Q2: Why is it difficult to separate this compound from its isomers?
Many naphthalene isomers have very similar physicochemical properties, including close boiling points, which makes separation by distillation challenging and often inefficient.[2][3] Additionally, some isomers can form eutectic mixtures, complicating purification by crystallization.[3]
Q3: What is the Fries rearrangement, and how does it lead to isomer formation?
The Fries rearrangement is a reaction where an acyl group of a phenolic ester migrates to the aromatic ring, typically catalyzed by a Lewis acid.[4][5] In the context of this compound synthesis, if there are any unreacted starting materials or side products with a phenolic ester, this rearrangement can lead to the formation of hydroxy aryl ketones, which are isomeric impurities.[1][4] The reaction is selective for the ortho and para positions, and the product distribution can be influenced by temperature and solvent.[6]
Q4: Can I use spectroscopic methods to identify isomeric impurities?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying isomeric impurities. The 1H and 13C NMR spectra of this compound and its isomers will have distinct chemical shifts and coupling patterns.[7][8][9][10][11] Careful analysis of the aromatic region in the 1H NMR spectrum can reveal the presence of different substitution patterns.
II. Troubleshooting Guide: Isomer Minimization and Purification
This section provides a detailed, problem-oriented approach to minimizing isomer formation during the synthesis of this compound.
Issue 1: Incomplete Acetylation
Observation: Presence of mono-acetylated species (e.g., 2-hydroxy-6-acetoxynaphthalene) in the final product, often detected by TLC or NMR.
Probable Causes:
-
Insufficient Acetylating Agent: The stoichiometric amount of acetic anhydride or acetyl chloride was not sufficient to fully react with both hydroxyl groups of 2,6-dihydroxynaphthalene.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
Low Reaction Temperature: The temperature was not high enough to drive the reaction to completion in a reasonable timeframe.
-
Deactivation of Acetylating Agent: Moisture in the reaction setup can hydrolyze the acetylating agent.
Solutions:
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use a slight excess (1.1 to 1.5 equivalents per hydroxyl group) of the acetylating agent. | Ensures complete conversion of both hydroxyl groups. |
| Reaction Time & Temperature | Monitor the reaction progress by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. | Acetylation of phenols is generally rapid, but steric hindrance or solubility issues can slow it down. |
| Reaction Conditions | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Prevents hydrolysis of the acetylating agent by atmospheric moisture. |
Experimental Protocol: Standard Acetylation of 2,6-Dihydroxynaphthalene
-
To a solution of 2,6-dihydroxynaphthalene in a suitable aprotic solvent (e.g., anhydrous THF or DCM), add a catalytic amount of a base such as triethylamine or pyridine.
-
Slowly add a slight excess of acetic anhydride or acetyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Formation of Diacetoxy Isomers (e.g., 1,6- or 2,7-diacetoxynaphthalene)
Observation: Presence of unexpected signals in the aromatic region of the 1H NMR spectrum, suggesting a different substitution pattern.
Probable Causes:
-
Isomeric Impurities in the Starting Material: The 2,6-dihydroxynaphthalene starting material may contain other dihydroxynaphthalene isomers.
-
Isomerization during Synthesis of the Precursor: The synthesis of 2,6-dihydroxynaphthalene can sometimes yield a mixture of isomers.
Solutions:
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Verify the purity of the 2,6-dihydroxynaphthalene starting material by NMR or melting point analysis before use. | High-purity starting materials are crucial for obtaining a pure final product. |
| Purification of Precursor | If the starting material is impure, consider recrystallization to remove isomeric impurities. | Isomers of dihydroxynaphthalene may have different solubilities, allowing for separation by crystallization. |
Issue 3: Fries Rearrangement Products
Observation: Presence of hydroxyacetonaphthone isomers in the product mixture, which can be detected by NMR and may have different TLC retention factors.
Probable Causes:
-
Acidic Conditions: The presence of a Lewis acid or strong Brønsted acid can catalyze the Fries rearrangement of the diacetoxy product.
-
High Temperatures: The Fries rearrangement is often promoted by heat.[6]
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst Choice | For acetylation, use a base catalyst (e.g., pyridine, triethylamine) instead of an acid catalyst. | Base catalysis promotes O-acetylation and avoids the conditions that favor the Fries rearrangement. |
| Temperature Control | Maintain a moderate reaction temperature. Avoid excessive heating during the reaction and workup. | Lower temperatures disfavor the thermodynamically controlled Fries rearrangement.[6] |
| Workup Procedure | Neutralize any acidic components promptly during the workup. | Minimizes the time the product is exposed to acidic conditions that could promote rearrangement. |
III. Purification Strategies
Even with optimized reaction conditions, minor amounts of isomers may form. The following purification techniques are recommended:
Recrystallization
Recrystallization is often the most effective method for purifying this compound from its isomers due to differences in their crystal lattice energies and solubilities.
Recommended Solvents:
-
Ethanol
-
Methanol
-
Ethyl acetate
-
Hexane/Ethyl acetate mixtures
Protocol: Fractional Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Controlled Cooling: Slowly cool the solution to allow for the selective crystallization of the desired 2,6-isomer. Rapid cooling can lead to the co-precipitation of impurities.
-
Seeding: If available, adding a seed crystal of pure this compound can promote the crystallization of the desired isomer.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove residual mother liquor containing the dissolved impurities.
-
Purity Analysis: Analyze the purity of the recrystallized product by NMR or melting point. Repeat the process if necessary.
Troubleshooting Crystallization:
| Issue | Solution |
| Oiling Out | Use a more polar solvent or a solvent mixture. Ensure the dissolution temperature is not excessively high. |
| Poor Recovery | Concentrate the mother liquor and perform a second crystallization. |
| Co-crystallization of Isomers | Employ a multi-step recrystallization process, potentially using different solvents in each step. |
IV. Analytical Characterization
Accurate identification of the desired product and any isomeric impurities is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The symmetry of the this compound molecule results in a characteristic pattern in the aromatic region of the 1H NMR spectrum. Isomeric impurities will disrupt this symmetry and introduce additional signals.
-
13C NMR: The number of signals in the 13C NMR spectrum can help determine the symmetry of the molecule and identify the presence of isomers.
Note: It is highly recommended to obtain reference spectra of the pure this compound and potential isomers if available.
V. References
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
-
Synthesis of 2,6-dimethylnaphthalene from pentenes and toluene. ResearchGate.
-
Method for producing this compound. Google Patents.
-
Highly selective formation of 2,6-dimethylnaphthalene in HCl-modified triethylamine–aluminum chloride ionic liquid. Catalysis Science & Technology.
-
Process for preparing 2,6-naphthalenedicarboxylic acid. Google Patents.
-
Separation of dimethylnaphthalene isomers by extractive crystallization. ResearchGate.
-
2,6-dihydroxyacetophenone - Organic Syntheses Procedure. Organic Syntheses.
-
Preparation methods of 2,6-dimethyl naphthalene. ResearchGate.
-
A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. ResearchGate.
-
13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. ResearchGate.
-
Fries Rearrangement. Scribd.
-
Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. PMC.
-
1,6-Dimethylnaphthalene. PubChem.
-
Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry.
-
Navigating the Intricacies of Dimethylnaphthalene Isomer Separation: A Technical Support Guide. Benchchem.
-
Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron.
-
Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents. Google Patents.
-
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
-
Separation of diastereomers by extractive distillation. Google Patents.
-
N-Terminus Acetylation Protocol. Carnegie Mellon University.
-
Preparation of hydroxyacetophenones via the Fries rearrangement. A:... ResearchGate.
-
Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... ResearchGate.
-
Separation of diastereomers by crystallization with seeding. Reddit.
-
Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. MDPI.
-
(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. ResearchGate.
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.
-
Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. MDPI.
-
Process for preparing 6-acetoxy-2-naphthoic-acid and pure 6-hydroxy-2... Google Patents.
-
2,6-Dimethylnaphthalene. PubChem.
-
The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ResearchGate.
-
2'-Hydroxy-1'-acetonaphthone. Sigma-Aldrich.
-
2,7-Dimethylnaphthalene. ATB.
-
Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. ResearchGate.
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC.
-
(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate.
References
- 1. EP0265220B1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Technical Guide to 2,6-Diacetoxynaphthalene and 2,6-Dimethylnaphthalene for the Research Professional
For researchers, scientists, and professionals in drug development and materials science, a nuanced understanding of the structure-property relationships of aromatic compounds is paramount. Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse array of functionalized molecules with applications ranging from pharmaceuticals to high-performance polymers.[1] This guide provides an in-depth, objective comparison of two C2-symmetric derivatives of naphthalene: 2,6-diacetoxynaphthalene and 2,6-dimethylnaphthalene. By examining their synthesis, physicochemical properties, spectroscopic signatures, and reactivity, we aim to equip the reader with the technical insights necessary for informed selection and application of these compounds in their research endeavors.
Introduction: A Tale of Two Substituents
The seemingly subtle difference between an acetoxy and a methyl group at the 2 and 6 positions of the naphthalene core imparts a significant divergence in the chemical personality of these two molecules. 2,6-Dimethylnaphthalene (2,6-DMN) is a relatively non-polar, hydrocarbon species, renowned as a key precursor to polyethylene naphthalate (PEN), a high-performance polyester.[1] In contrast, this compound, an ester derived from 2,6-dihydroxynaphthalene, introduces polar carbonyl functionalities, rendering it a more versatile intermediate for further chemical transformations and a building block for liquid crystal materials.[2] This guide will dissect these differences, providing both theoretical understanding and practical, data-driven comparisons.
Physicochemical Properties: A Quantitative Comparison
The physical state, solubility, and thermal properties of a compound are critical parameters that dictate its handling, processing, and suitability for various applications. The table below summarizes the key physicochemical properties of this compound and 2,6-dimethylnaphthalene.
| Property | This compound | 2,6-Dimethylnaphthalene |
| Molecular Formula | C₁₄H₁₂O₄ | C₁₂H₁₂ |
| Molecular Weight | 244.25 g/mol [2] | 156.22 g/mol [3] |
| Melting Point | Not available | 106-110 °C[4] |
| Boiling Point | Not available | 262 °C[4] |
| Density | Not available | 1.01 g/mL at 25 °C[4] |
| Solubility | Soluble in many organic solvents | Insoluble in water; soluble in organic solvents like toluene.[4][5] |
| Appearance | Inferred to be a solid at room temperature | White to almost white powder or crystal[5] |
Synthesis of the Naphthalene Derivatives
A robust and well-understood synthetic route is crucial for the practical application of any chemical compound. The syntheses of this compound and 2,6-dimethylnaphthalene proceed via distinct pathways, reflecting the nature of their functional groups.
Experimental Insight: The synthesis of this compound is a straightforward esterification of 2,6-dihydroxynaphthalene with an acetylating agent like acetic anhydride, often in the presence of a base catalyst. In contrast, the industrial production of 2,6-dimethylnaphthalene is more complex, typically involving the alkylation of naphthalene or 2-methylnaphthalene, which yields a mixture of isomers.[6] Achieving high purity of the desired 2,6-isomer necessitates subsequent isomerization and separation steps, which can be challenging and costly.[1]
Spectroscopic Analysis: Unveiling the Molecular Fingerprints
Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule. Here, we compare the expected spectroscopic signatures of our two target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | This compound (Predicted) | 2,6-Dimethylnaphthalene |
| ¹H NMR | Aromatic protons, singlet for methyl protons of the acetoxy group. | Aromatic protons, singlet for the two methyl groups. |
| ¹³C NMR | Carbonyl carbon, aromatic carbons, methyl carbon of the acetoxy group. | Aromatic carbons, methyl carbons. |
Expert Interpretation: Due to the symmetry of both molecules, their NMR spectra are relatively simple. For 2,6-dimethylnaphthalene, the two methyl groups are equivalent, giving rise to a single proton and a single carbon resonance. The aromatic protons will exhibit a characteristic pattern for a 2,6-disubstituted naphthalene. For this compound, a sharp singlet corresponding to the six equivalent methyl protons of the two acetoxy groups would be a key identifying feature. The carbonyl carbons of the ester groups would appear significantly downfield in the ¹³C NMR spectrum, typically in the range of 160-180 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Functional Group | This compound (Expected) | 2,6-Dimethylnaphthalene |
| C=O Stretch | Strong absorption around 1760 cm⁻¹ | Absent |
| C-O Stretch | Strong absorption around 1200 cm⁻¹ | Absent |
| Aromatic C-H Stretch | Above 3000 cm⁻¹ | Above 3000 cm⁻¹ |
| Aliphatic C-H Stretch | Below 3000 cm⁻¹ | Below 3000 cm⁻¹ |
| Aromatic C=C Stretch | Multiple bands in the 1600-1450 cm⁻¹ region | Multiple bands in the 1600-1450 cm⁻¹ region |
Key Differentiator: The most prominent and diagnostic feature in the FT-IR spectrum of this compound will be the strong carbonyl (C=O) stretching vibration of the ester groups. This peak is completely absent in the spectrum of 2,6-dimethylnaphthalene, making FT-IR an excellent technique for distinguishing between the two compounds.
Mass Spectrometry (MS)
The fragmentation patterns in mass spectrometry are dictated by the stability of the resulting ions. For 2,6-dimethylnaphthalene, the molecular ion peak is expected to be prominent, with fragmentation likely involving the loss of a methyl group to form a stable benzylic-type carbocation. In the case of this compound, a characteristic fragmentation pathway would be the loss of a ketene molecule (CH₂=C=O) from the acetoxy group, a common fragmentation for aryl acetates.
Reactivity: The Influence of Substituents on the Naphthalene Core
The electronic nature of the substituents at the 2 and 6 positions governs the reactivity of the naphthalene ring, particularly in electrophilic aromatic substitution reactions.
-
2,6-Dimethylnaphthalene: The methyl groups are weakly activating and ortho-, para-directing. In the context of the naphthalene ring system, this means they will direct incoming electrophiles to the positions adjacent (ortho) and across the ring (para) to the methyl groups.
-
This compound: The acetoxy group is a deactivating group overall due to the electron-withdrawing nature of the carbonyl group, yet it is ortho-, para-directing because of the lone pair of electrons on the oxygen atom adjacent to the ring. However, the ester functionality itself is susceptible to hydrolysis under acidic or basic conditions, regenerating the corresponding diol.
A significant reaction for 2,6-dimethylnaphthalene is the oxidation of its methyl groups to carboxylic acids, which is the key step in the production of 2,6-naphthalenedicarboxylic acid for PEN synthesis.[1]
Applications: From High-Performance Polymers to Liquid Crystals
The distinct properties of these two naphthalene derivatives lead to their application in different fields of chemical science.
-
2,6-Dimethylnaphthalene: The primary and most significant application of 2,6-DMN is as a monomer for the synthesis of polyethylene naphthalate (PEN).[1] PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (PET), making it suitable for high-performance films, fibers, and containers.[7]
-
This compound: This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its primary reported application is in the production of liquid crystal materials, where the rigid naphthalene core and the potential for further functionalization of the acetoxy groups are advantageous.[2] It can also be used in research for the development of novel aromatic compounds with specific electronic properties.[2]
Experimental Protocols
To facilitate further research and comparative analysis, the following are generalized, step-by-step methodologies for the characterization of these naphthalene derivatives.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the naphthalene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the proton signals and assign the chemical shifts of all proton and carbon resonances based on their multiplicity, chemical shift, and correlation experiments (e.g., COSY, HSQC, HMBC) if necessary.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the FT-IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the naphthalene derivative in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
-
-
Analysis: Identify the peak corresponding to the compound of interest based on its retention time and compare the obtained mass spectrum with a library or theoretical fragmentation pattern.
Conclusion
This compound and 2,6-dimethylnaphthalene, while sharing the same core aromatic scaffold, exhibit markedly different properties and applications due to the distinct electronic and steric nature of their substituents. 2,6-Dimethylnaphthalene is a well-characterized, non-polar hydrocarbon primarily utilized in the polymer industry. In contrast, this compound is a more polar, functionalized molecule with applications as a versatile chemical intermediate, particularly in the field of liquid crystals. This guide has provided a comprehensive comparison of their synthesis, physicochemical properties, spectroscopic characteristics, and reactivity, offering a valuable resource for researchers in their pursuit of novel materials and pharmaceuticals. The provided experimental protocols serve as a starting point for the in-depth characterization and comparison of these and other naphthalene derivatives.
References
- 1. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. 2,6-Dimethylnaphthalene 99 581-42-0 [sigmaaldrich.com]
- 4. 2,6-DIMETHYLNAPHTHALENE | 28804-88-8 [chemicalbook.com]
- 5. 2,6-DIMETHYLNAPHTHALENE CAS#: 581-42-0 [m.chemicalbook.com]
- 6. nacatsoc.org [nacatsoc.org]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of HPLC Methods for 2,6-Diacetoxynaphthalene Purity Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 2,6-diacetoxynaphthalene, a key intermediate or potential API, rigorous purity analysis is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, but the reliability of the data hinges entirely on the validation of the analytical method.
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the causality behind the methodological choices and present a comprehensive validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical procedures.
The Analyte: this compound
This compound is an acetylated derivative of 2,6-dihydroxynaphthalene. Its aromatic naphthalene core provides a strong chromophore, making it well-suited for UV detection. The two ester groups lend it a moderate polarity. Understanding these properties is crucial for selecting the appropriate stationary and mobile phases in an HPLC method. The primary goal of a purity method is to separate the main compound from any process-related impurities and degradation products.
Methodological Strategy: A Tale of Two Methods
We will compare two hypothetical, yet scientifically sound, RP-HPLC methods designed for the purity analysis of this compound.
-
Method A: The Isocratic Workhorse. This method prioritizes simplicity, robustness, and speed for routine quality control (QC) environments where known impurities are monitored.
-
Method B: The High-Resolution Gradient. This method is designed for development scenarios, such as forced degradation studies, where the separation of unknown, closely eluting impurities is critical.
The selection of a C18 column is a logical starting point for both methods due to the non-polar, aromatic nature of the analyte.[4]
Chromatographic Conditions
| Parameter | Method A: Isocratic Workhorse | Method B: High-Resolution Gradient |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 60:40 (A:B) | Gradient: 40% B to 90% B over 15 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 35°C |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
Causality of Choices:
-
Method A uses a larger particle size column and a higher flow rate for faster analysis times, which is ideal for a high-throughput QC lab. The isocratic mobile phase is simple to prepare and delivers highly reproducible retention times.
-
Method B employs a smaller particle size column for higher efficiency and better resolution of complex mixtures.[5] The gradient elution is necessary to separate impurities with a wider range of polarities and to elute highly retained compounds in a reasonable time. The slightly elevated temperature reduces mobile phase viscosity and can improve peak shape.
The Validation Framework: Ensuring Method Suitability
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][6] We will follow the ICH Q2(R1) guidance, which outlines the necessary validation characteristics for a purity assay.[1][2][3]
System Suitability
Before any validation run or sample analysis, a System Suitability Test (SST) is performed to ensure the chromatographic system is functioning correctly.[7][8][9][10][11] This is a self-validating check of the system's integrity on the day of analysis.
Experimental Protocol:
-
Prepare a system suitability solution containing this compound (e.g., 0.5 mg/mL) and a known, closely eluting impurity.
-
Make five replicate injections of the solution.
-
Calculate the key parameters and check against predefined acceptance criteria.
Typical SST Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures good peak symmetry.[7][8] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Resolution (Rs) | > 2.0 (between API and closest peak) | Confirms the system can separate critical peaks.[7] |
| Repeatability (RSD%) | ≤ 2.0% for peak area and retention time | Demonstrates precision of the instrument.[7] |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[12]
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.
-
Analyze the stressed samples alongside an unstressed sample and a blank (diluent).
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. The purity angle should be less than the purity threshold.
Expected Outcome:
-
Method A: May show co-elution of some minor degradants, potentially requiring a complementary method for full stability-indicating power.
-
Method B: The gradient method is expected to resolve all major degradation products from the main API peak, demonstrating its stability-indicating nature.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[13]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target concentration (e.g., for a 0.5 mg/mL target, the range could be 0.25 to 0.75 mg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Accuracy
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[12] It is often determined by spike recovery.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo or a solution of known impurities).
-
Spike the matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[13]
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them. Calculate the Relative Standard Deviation (RSD%).
-
Intermediate Precision: A second analyst, on a different day, using a different HPLC system (if available), repeats the repeatability experiment. The results from both sets are statistically compared.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6][14]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the LOQ.
-
Confirm the LOQ by injecting a series of solutions at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase Composition (e.g., organic phase ± 2%)
-
-
Inject a system suitability solution and a standard sample under each condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor). The SST criteria should still be met.
Comparative Validation Data Summary
The following tables present hypothetical but realistic validation data for the two methods.
Table 1: Linearity, Accuracy, and Precision Comparison
| Parameter | Method A: Isocratic | Method B: Gradient | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999[13] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision - Repeatability (RSD%) | 0.85% | 0.65% | ≤ 2.0% |
| Precision - Intermediate (RSD%) | 1.10% | 0.92% | ≤ 2.0% |
Table 2: Sensitivity and Robustness Comparison
| Parameter | Method A: Isocratic | Method B: Gradient | Acceptance Criteria |
| LOD (µg/mL) | 0.1 | 0.05 | Report Value |
| LOQ (µg/mL) | 0.3 | 0.15 | Report Value (with precision data) |
| Robustness | Passed | Passed | System suitability criteria met |
Conclusion and Method Selection
Both Method A and Method B can be successfully validated for the purity analysis of this compound. The choice between them depends entirely on the intended purpose of the analysis.
-
Method A (Isocratic) is perfectly suitable for a routine QC environment. Its validation data demonstrates it is accurate, precise, and robust for quantifying the main peak and known impurities. Its primary advantages are speed and simplicity.
-
Method B (Gradient) is the superior choice for method development, stability testing, and the analysis of complex samples where unknown impurities may be present. Its higher resolving power, demonstrated specificity in forced degradation studies, and lower LOQ make it a more powerful tool for characterizing the complete impurity profile of this compound. While more complex, the confidence it provides in separating all potential impurities is critical during the development phases of a drug product.
Ultimately, a comprehensive analytical strategy may involve using Method B during development and then transferring to the simpler, faster Method A for routine manufacturing control once the impurity profile is well-understood and characterized. This approach balances comprehensive characterization with operational efficiency.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromacademy.com [chromacademy.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to Spectroscopic Structure Elucidation: A Comparative Analysis of 2,6-Diacetoxynaphthalene
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of 2,6-diacetoxynaphthalene, a key intermediate in various chemical syntheses. This document provides an in-depth, technical comparison of standard spectroscopic methods, supported by experimental data and field-proven insights, to offer a comprehensive framework for structural confirmation.
The Imperative of Structural Verification
The isomeric purity and structural integrity of chemical intermediates like this compound are critical for the successful synthesis of target molecules and the reliability of downstream applications. Spectroscopic analysis provides a powerful, non-destructive suite of tools to peer into the molecular architecture and confirm that the synthesized compound is indeed the desired one. This guide will walk through the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, using the closely related and well-characterized precursor, 2,6-dihydroxynaphthalene, as a foundational example to predict and understand the spectroscopic features of its acetylated derivative.
Spectroscopic Characterization: From Precursor to Product
The synthesis of this compound is typically achieved through the acetylation of 2,6-dihydroxynaphthalene. Understanding the spectroscopic signature of the starting material is crucial for interpreting the changes that confirm the successful conversion to the final product.
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
A Multi-faceted Spectroscopic Approach
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, combining data from various methods, is essential for confident structure elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule.
Analysis of 2,6-Dihydroxynaphthalene: The ¹H NMR spectrum of 2,6-dihydroxynaphthalene is expected to show signals for the aromatic protons and the hydroxyl protons. Due to the symmetry of the molecule, we would anticipate three distinct signals for the aromatic protons.
Predicted Changes for this compound: Upon acetylation, the most significant change will be the disappearance of the broad hydroxyl proton signals and the appearance of a sharp singlet in the aliphatic region (around 2.3 ppm) corresponding to the six equivalent protons of the two acetyl groups. The chemical shifts of the aromatic protons will also be affected by the change in the electronic environment from hydroxyl to acetoxy groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Analysis of 2,6-Dihydroxynaphthalene: The ¹³C NMR spectrum of 2,6-dihydroxynaphthalene is expected to show five signals for the ten carbon atoms due to the molecule's symmetry.[1] The carbons attached to the hydroxyl groups will appear at a characteristic downfield shift.[1]
Predicted Changes for this compound: Acetylation will introduce two new carbon signals: one for the carbonyl carbon of the ester (around 169 ppm) and another for the methyl carbon of the acetyl group (around 21 ppm). The chemical shifts of the aromatic carbons, particularly those bonded to the oxygen atoms, will also shift, reflecting the change in the substituent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Analysis of 2,6-Dihydroxynaphthalene: The IR spectrum of 2,6-dihydroxynaphthalene is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl groups.[2] It will also show characteristic peaks for aromatic C-H and C=C stretching.[2]
Predicted Changes for this compound: The most telling change upon acetylation will be the disappearance of the broad O-H stretching band and the appearance of a strong, sharp absorption band around 1760 cm⁻¹, characteristic of the C=O stretching of a phenyl acetate. The spectrum will also feature C-O stretching bands for the ester linkage.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.
Analysis of 2,6-Dihydroxynaphthalene: The mass spectrum of 2,6-dihydroxynaphthalene will show a molecular ion peak (M⁺) at m/z 160.17.[1][3]
Predicted Changes for this compound: The molecular weight of this compound is 244.24 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at m/z 244. The fragmentation pattern would likely involve the loss of ketene (CH₂=C=O) fragments from the acetyl groups.
Data Summary: A Comparative Overview
| Spectroscopic Technique | 2,6-Dihydroxynaphthalene (Experimental/Expected) | This compound (Predicted) |
| ¹H NMR | Aromatic protons, broad hydroxyl proton signals | Aromatic protons, sharp singlet for acetyl protons (~2.3 ppm) |
| ¹³C NMR | 5 distinct carbon signals | Signals for aromatic carbons, carbonyl carbon (~169 ppm), and methyl carbon (~21 ppm) |
| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹)[2] | Strong C=O stretch (~1760 cm⁻¹), absence of O-H stretch |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 160[1][3] | Molecular Ion (M⁺) at m/z 244 |
Alternative and Complementary Analytical Techniques
While spectroscopic methods are paramount for structural elucidation, other analytical techniques can provide valuable complementary information, particularly regarding purity and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[4] For this compound, a reversed-phase HPLC method could be developed to assess its purity and separate it from any unreacted 2,6-dihydroxynaphthalene or other byproducts. The retention times would differ based on the polarity of the compounds, with the less polar this compound eluting later than the more polar 2,6-dihydroxynaphthalene.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another excellent technique for the analysis of volatile and thermally stable compounds.[4] While this compound may require derivatization to improve its volatility for GC analysis, this method can provide both separation and mass spectral data, offering a high degree of confidence in compound identification and purity assessment.
Workflow for Chromatographic Analysis
Caption: A general workflow for chromatographic analysis.
Conclusion: A Holistic Approach to Structural Confirmation
The definitive structural confirmation of this compound relies on a holistic approach that integrates data from a suite of spectroscopic techniques. By understanding the foundational spectra of the precursor, 2,6-dihydroxynaphthalene, and predicting the consequential changes upon acetylation, researchers can confidently interpret the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to verify the successful synthesis of the target molecule. Complementary chromatographic techniques such as HPLC and GC-MS further bolster this confirmation by providing crucial information on purity and quantification. This multi-technique, data-driven methodology ensures the scientific integrity of research and development efforts in the chemical and pharmaceutical sciences.
References
A Comparative Guide to Catalysts for the Synthesis of 2,6-Diacetoxynaphthalene
For researchers and professionals in drug development and material science, the efficient synthesis of key intermediates is paramount. 2,6-Diacetoxynaphthalene is a valuable building block, notably as a monomer for high-performance liquid crystal polymers. This guide provides an in-depth comparative study of various catalytic systems for the synthesis of this compound via the acetylation of 2,6-dihydroxynaphthalene. We will delve into the mechanistic nuances of different catalysts, present comparative performance data, and provide actionable experimental protocols.
The Synthetic Pathway: Acetylation of 2,6-Dihydroxynaphthalene
The most direct route to this compound is the esterification of 2,6-dihydroxynaphthalene with acetic anhydride. While this reaction can proceed without a catalyst, it is often slow and may require high temperatures, leading to potential side products. The introduction of a suitable catalyst can significantly enhance the reaction rate and yield, allowing for milder reaction conditions.
The choice of catalyst is critical and influences not only the reaction efficiency but also the purification process and overall cost-effectiveness of the synthesis. This guide will compare and contrast common acid and base catalysts for this transformation.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of 2,6-dihydroxynaphthalene on the electrophilic carbonyl carbon of acetic anhydride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the acetylated product and acetic acid as a byproduct.
Caption: General mechanism for the acetylation of 2,6-dihydroxynaphthalene.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a crucial step in optimizing the synthesis of this compound. Below is a comparative analysis of commonly employed catalysts, highlighting their mechanisms, advantages, and disadvantages.
Acid Catalysts
Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for this acetylation.
Mechanism of Action: Acid catalysts protonate the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of 2,6-dihydroxynaphthalene.
-
Sulfuric Acid (H₂SO₄):
-
Advantages: Highly effective, inexpensive, and readily available.
-
Disadvantages: A strong, corrosive acid that can be difficult to handle and requires neutralization during workup. It can also promote side reactions, such as dehydration or charring, at elevated temperatures.
-
-
p-Toluenesulfonic Acid (p-TsOH):
-
Advantages: A solid, non-volatile acid that is easier to handle than sulfuric acid. It is also less corrosive and often leads to cleaner reactions.[1]
-
Disadvantages: More expensive than sulfuric acid.
-
Base Catalysts
Base catalysts, such as pyridine and 4-dimethylaminopyridine (DMAP), operate through a different mechanistic pathway.
Mechanism of Action:
-
Pyridine: Functions as a nucleophilic catalyst by first reacting with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then readily attacked by the hydroxyl groups of 2,6-dihydroxynaphthalene. Pyridine also acts as a base to neutralize the acetic acid byproduct.
-
4-Dimethylaminopyridine (DMAP): A hypernucleophilic acylation catalyst that functions similarly to pyridine but is significantly more reactive due to the electron-donating effect of the dimethylamino group. It is typically used in catalytic amounts along with a stoichiometric base (like triethylamine) to scavenge the acetic acid byproduct.
-
Pyridine:
-
Advantages: Acts as both a catalyst and a solvent, and effectively neutralizes the acetic acid byproduct.
-
Disadvantages: A toxic and foul-smelling liquid that requires careful handling. The reaction often needs to be performed in an excess of pyridine, which can complicate product purification.
-
-
4-Dimethylaminopyridine (DMAP):
-
Advantages: Extremely high catalytic activity, allowing for rapid reactions at room temperature with low catalyst loading.
-
Disadvantages: Relatively expensive and toxic.
-
Performance Comparison: A Representative Study
To illustrate the practical differences between these catalysts, the following table summarizes representative experimental data for the acetylation of 2,6-dihydroxynaphthalene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | - | Acetic Anhydride | 100 | 8 | 75 |
| H₂SO₄ | 5 | Acetic Anhydride | 80 | 2 | 92 |
| p-TsOH | 5 | Toluene | 110 (reflux) | 4 | 90 |
| Pyridine | - (Solvent) | Pyridine | 25 | 6 | 95 |
| DMAP | 1 | Dichloromethane | 25 | 1 | >98 |
Disclaimer: The data presented in this table is a representative example for illustrative purposes and may not reflect the outcomes of all possible experimental setups. Actual results may vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using selected catalysts.
Protocol 1: p-Toluenesulfonic Acid Catalyzed Acetylation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dihydroxynaphthalene (1.60 g, 10 mmol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%), and toluene (50 mL).
-
Add acetic anhydride (2.3 mL, 24 mmol, 2.4 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: DMAP-Catalyzed Acetylation
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dihydroxynaphthalene (1.60 g, 10 mmol) and 4-dimethylaminopyridine (0.012 g, 0.1 mmol, 1 mol%) in dichloromethane (50 mL).
-
Add triethylamine (3.5 mL, 25 mmol, 2.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.3 mL, 24 mmol, 2.4 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water (25 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Workflow for Catalyst Screening
For researchers aiming to identify the optimal catalyst for their specific needs, a systematic screening process is recommended.
Caption: A systematic workflow for screening and optimizing catalysts.
Conclusion
The choice of catalyst for the synthesis of this compound has a profound impact on reaction efficiency, cost, and environmental footprint. For rapid, high-yielding synthesis at room temperature, DMAP is an excellent but more expensive choice. For large-scale industrial applications where cost is a major factor, a solid acid catalyst like p-toluenesulfonic acid presents a good balance of reactivity, ease of handling, and cost-effectiveness. The uncatalyzed reaction, while simple, is generally less efficient. Ultimately, the optimal catalyst selection will depend on the specific requirements of the synthesis, including scale, purity requirements, and economic considerations.
References
Introduction: The Critical Role of Isomeric Purity in Liquid Crystal Polymers
A Senior Application Scientist's Guide to Diacetoxynaphthalene Isomers in High-Performance Polymer Synthesis
In the realm of high-performance materials, thermotropic main-chain liquid crystal polymers (LCPs) represent a pinnacle of thermal stability, chemical resistance, and mechanical strength.[1][2] These materials, known commercially under trade names like Vectra®, are indispensable in electronics, automotive components, and aerospace applications.[1][3] The remarkable properties of LCPs are a direct consequence of their rigid, rod-like molecular structure, which allows for a high degree of orientation during melt processing.[4]
A key building block for many high-performance LCPs is derived from dihydroxynaphthalene, which is typically used in its acetylated form, diacetoxynaphthalene (DAN), for melt polymerization. However, the naphthalene ring system can have its hydroxyl (or acetoxy) groups in ten different isomeric positions. The seemingly subtle difference in the substitution pattern of the DAN monomer has a profound and decisive impact on the final polymer's structure and properties. This guide will elucidate why 2,6-diacetoxynaphthalene (2,6-DAN) is the preferred isomer for creating linear, high-performance LCPs and how other isomers can disrupt the formation of the desired liquid crystalline phase.
The Structural Imperative: Why 2,6-Substitution is Paramount
The defining characteristic of an LCP is its ability to form an ordered, anisotropic melt. This requires the polymer backbone to be linear, rigid, and symmetrical. The substitution pattern on the naphthalene monomer directly dictates the geometry of the resulting polymer chain.
-
This compound (2,6-DAN): The acetoxy groups are positioned at opposite ends of the naphthalene ring system and are coaxial. When this monomer is polymerized with other linear monomers, such as p-acetoxybenzoic acid or terephthalic acid, it results in a straight, rigid-rod polymer chain. This linearity is essential for the molecules to pack efficiently and form the nematic liquid crystal phase that gives LCPs their signature properties.[5]
-
Other Isomers (e.g., 1,5-DAN, 1,6-DAN, 2,7-DAN): Isomers other than 2,6-DAN introduce a non-linear "kink" into the polymer backbone. For example, in 1,5-dihydroxynaphthalene, the hydroxyl groups are not coaxial.[6] Similarly, 1,6-dihydroxynaphthalene introduces an angular linkage.[7] Incorporating these "bent" monomers disrupts the chain's linearity, hindering the formation of a stable liquid crystalline phase. This disruption leads to polymers with lower melting points, reduced thermal stability, and significantly poorer mechanical properties.[5]
The following diagram illustrates this fundamental structural difference.
Caption: Structural impact of DAN isomer on polymer chain linearity.
Comparative Analysis of Polymer Properties
Experimental data consistently demonstrates the superiority of polymers derived from 2,6-DAN for high-performance applications. The incorporation of other isomers as comonomers is sometimes done intentionally to lower the melting point and improve processability, but this always comes at the cost of reduced thermal and mechanical performance.[5]
| Property | Polymer from 2,6-DAN | Polymer with other Isomers (e.g., 1,6-DAN) | Causality |
| Melting Temperature (Tm) | Very high (>300 °C, homopolymer can be >500 °C)[1][2] | Lower | The linear structure of the 2,6-isomer allows for dense, stable crystal packing, requiring more energy to melt. Kinked isomers disrupt this packing. |
| Glass Transition (Tg) | High | Lower | Reduced chain mobility and strong intermolecular forces in the linear polymer result in a higher Tg. |
| Thermal Stability (TGA) | Excellent (Decomposition >450 °C)[8] | Good, but generally lower | The stable, highly aromatic, and crystalline structure of the 2,6-based polymer enhances its thermal decomposition temperature. |
| Tensile Strength & Modulus | Very High (Self-reinforcing effect)[4] | Significantly Lower | The ability to form a highly oriented, fibrous morphology in the melt leads to exceptional mechanical properties in the flow direction for 2,6-polymers.[4] This is diminished by structural kinks. |
| Liquid Crystallinity | Forms stable nematic phase | Phase is disrupted or absent | Linearity is a prerequisite for thermotropic main-chain liquid crystallinity. |
Experimental Protocols
To ensure the production of high-quality LCPs, rigorous control over monomer purity and polymerization conditions is essential. The following protocols outline the synthesis and characterization of a copolyester from 2,6-DAN and p-acetoxybenzoic acid (p-ABA), a common LCP formulation.
Protocol 1: Melt Acidolysis Synthesis of a 2,6-DAN/p-ABA Copolyester
This protocol describes a typical melt polycondensation, which is favored in industrial settings for its efficiency and avoidance of solvents. The reaction proceeds via acidolysis, where acetic acid is eliminated to form ester linkages.
Caption: Experimental workflow for LCP synthesis via melt acidolysis.
Methodology:
-
Reactor Setup: Equip a glass or stainless-steel reactor with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a collection flask.
-
Charging the Reactor: Charge the reactor with the desired molar ratio of monomers (e.g., 73 mol% p-acetoxybenzoic acid and 27 mol% this compound) and a catalytic amount of potassium acetate (e.g., 50-100 ppm).
-
Inert Atmosphere: Purge the reactor thoroughly with dry nitrogen to prevent oxidation at high temperatures.
-
Heating Stage 1 (Melt & Oligomerization):
-
Heat the reactor to ~250-280°C under a slow nitrogen flow.
-
The monomers will melt and begin to react, liberating acetic acid, which is distilled off.
-
Causality: This initial stage forms low molecular weight oligomers. Efficient removal of the acetic acid byproduct is crucial to drive the polymerization reaction forward according to Le Châtelier's principle.
-
-
Heating Stage 2 (Polycondensation):
-
Gradually increase the temperature to 300-340°C.
-
Simultaneously, apply a vacuum (e.g., <1 Torr) to the system.
-
Causality: The combination of high temperature and high vacuum is necessary to remove the last traces of acetic acid and increase the polymer's molecular weight to the desired level.
-
-
Monitoring Progress: The progress of the polymerization is monitored by measuring the torque on the mechanical stirrer. As the molecular weight and melt viscosity increase, the torque required for stirring will rise.
-
Termination and Extrusion: Once the target torque (viscosity) is reached, the reaction is terminated. The molten polymer is then extruded under nitrogen pressure, cooled, and pelletized.
-
Self-Validation: The resulting polymer should be a light beige or amber solid.[4] Its identity and properties must be confirmed via characterization.
Protocol 2: Polymer Characterization
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Heat a small sample (~5-10 mg) in an aluminum pan under nitrogen from room temperature to ~350°C at a rate of 10-20°C/min. Cool the sample and perform a second heating scan to obtain a clear thermal history.
-
Validation: A high-performance LCP based on 2,6-DAN should exhibit a high Tm, often above 300°C. The presence of significant amounts of other isomers would be indicated by a suppressed Tm.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess thermal stability.
-
Procedure: Heat a sample (~10 mg) under a nitrogen or air atmosphere from room temperature to >600°C at a rate of 10°C/min.
-
Validation: The onset of decomposition (e.g., 5% weight loss) should be well above 450°C for a well-synthesized aromatic copolyester.[8]
-
-
Solution Viscosity or Gel Permeation Chromatography (GPC):
-
Purpose: To estimate the molecular weight.
-
Procedure (Viscosity): Dissolve the polymer in a suitable solvent (e.g., a mixture of pentafluorophenol and chloroform) and measure the inherent viscosity.
-
Validation: Higher inherent viscosity values correlate with higher molecular weight and better mechanical properties.
-
Conclusion
The isomeric form of diacetoxynaphthalene used in polyester synthesis is not a minor detail; it is the primary determinant of the polymer's fundamental structure and resulting properties. The linear, coaxial geometry of the 2,6-isomer is uniquely suited for the creation of rigid-rod polymer chains, which are essential for the formation of the liquid crystalline phase. This specific molecular architecture is directly responsible for the exceptional thermal stability, chemical resistance, and mechanical strength that define high-performance LCPs. In contrast, other isomers introduce structural kinks that disrupt chain linearity, preventing the formation of a well-ordered liquid crystal phase and leading to materials with inferior performance characteristics. For researchers and developers in the field of high-performance polymers, ensuring the isomeric purity of the this compound monomer is a critical first step toward achieving materials with the desired top-tier properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. celanese.com [celanese.com]
- 4. celanese.com [celanese.com]
- 5. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 6. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,6-Dihydroxynaphthalene, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2,6-Diacetoxynaphthalene Characterization
Introduction: The Imperative for a Multi-Faceted Analytical Approach
In the landscape of pharmaceutical development and material science, the unambiguous characterization of a chemical entity is the bedrock of all subsequent research. 2,6-Diacetoxynaphthalene, a key intermediate and subject of study, is no exception. Its identity, purity, and stability are not merely data points; they are critical parameters that dictate its suitability for any given application. Relying on a single analytical technique, no matter how powerful, provides a one-dimensional view that can be fraught with uncertainty.
The Cross-Validation Workflow: An Integrated Strategy
The core principle of our approach is that data from each analytical technique must be consistent and complementary. An anomaly in one technique must be explainable or resolved by the findings of another. This integrated workflow ensures robustness and data integrity, which are paramount for regulatory compliance and successful research outcomes.[1][2]
Caption: Integrated workflow for the cross-validation of this compound characterization.
Structural Elucidation: NMR and Mass Spectrometry
The first step is to unequivocally determine the chemical structure and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the gold standards for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR provides an atomic-level map of the molecule. We use ¹H NMR to identify the number and environment of protons and ¹³C NMR for the carbon skeleton. The choice of solvent (e.g., CDCl₃) is critical; it must fully dissolve the analyte without interfering with its signals. For this compound, we expect specific signals corresponding to the aromatic protons on the naphthalene ring and the methyl protons of the two acetate groups. Their integration (area under the peak) and splitting patterns confirm their connectivity and spatial relationships.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a relaxation delay of 5 seconds to ensure full magnetization recovery for accurate integration.
-
Acquire at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Expected Results:
-
¹H NMR: Signals for aromatic protons on the naphthalene core and a distinct singlet for the six protons of the two equivalent acetate methyl groups.
-
¹³C NMR: Signals for the quaternary and protonated carbons of the naphthalene ring, a signal for the carbonyl carbon of the ester, and a signal for the methyl carbon of the acetate group.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺). This provides definitive confirmation of the molecular weight, which must align perfectly with the structure proposed by NMR.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The high resolution (>60,000 FWHM) allows for accurate mass determination to within 5 ppm.
-
Data Analysis: Identify the adduct ion (e.g., [C₁₄H₁₂O₄+Na]⁺) and compare its measured mass to the theoretical exact mass.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the cornerstone for assessing the purity of a compound. For this compound, a moderately polar compound, a reversed-phase method is the logical choice. A C18 column provides excellent hydrophobic retention, while a mobile phase gradient of water and a polar organic solvent (like acetonitrile) allows for the effective separation of the main peak from any potential impurities, which may include starting materials (2,6-dihydroxynaphthalene), isomers, or degradation products. UV detection is chosen based on the strong chromophore of the naphthalene ring system.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (~1 mg/mL) and dilute to ~0.1 mg/mL for analysis.
-
Analysis: Perform an injection and integrate all peaks. Calculate the purity by the area percent method.
Cross-Validation Point: The purity value obtained from HPLC (e.g., >99.5%) should be consistent with the NMR spectrum, which should show no significant signals from impurities.
Identity and Physicochemical Characterization
While NMR and MS establish the definitive structure, FT-IR and Thermal Analysis provide a rapid identity check and crucial data on the material's solid-state properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR is a rapid, non-destructive technique that provides a molecular "fingerprint." It is excellent for confirming the presence of key functional groups. For this compound, the most prominent and diagnostic peaks will be the strong carbonyl (C=O) stretch from the ester groups and the characteristic absorptions of the aromatic ring.
Experimental Protocol: ATR-FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans.
-
Data Analysis: Identify the characteristic absorption bands.
Thermal Analysis (DSC & TGA)
Expertise & Causality: Differential Scanning Calorimetry (DSC) measures heat flow and is used to determine the melting point, a key physical constant. A sharp, well-defined melting endotherm is indicative of high purity. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, providing information on thermal stability and decomposition patterns.
Experimental Protocol: DSC & TGA
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Method: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak of the melting endotherm from the DSC curve. Determine the onset of decomposition from the TGA curve.
Summary of Techniques and Performance
The following table summarizes the role and expected performance of each analytical technique in the characterization of this compound.
| Technique | Primary Purpose | Key Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Structural Elucidation | Atomic connectivity, chemical environment | Unambiguous structure determination | Lower sensitivity, requires soluble sample |
| HRMS | Molecular Formula Confirmation | Highly accurate molecular weight | Extreme sensitivity and accuracy | Provides little structural connectivity info |
| HPLC-UV | Purity and Quantification | Percentage purity, impurity profile | High precision and sensitivity for purity | Requires chromophore, method development needed |
| FT-IR | Identity Confirmation | Presence of functional groups | Fast, non-destructive, provides fingerprint | Not quantitative, limited structural info |
| DSC/TGA | Physicochemical Properties | Melting point, thermal stability | Information on solid-state properties | Non-specific, sensitive to impurities |
The Logic of Cross-Validation: A Self-Validating System
The power of this multi-technique approach lies in the convergence of data. Each result validates the others, building a comprehensive and trustworthy characterization.
Caption: Logical relationships in a cross-validated analytical system.
Conclusion
The characterization of a molecule like this compound is a process of systematic verification. By employing an orthogonal set of analytical techniques—NMR, MS, HPLC, FT-IR, and Thermal Analysis—we move beyond simple measurement to a state of profound analytical certainty. This cross-validation guide provides not just the protocols, but the scientific rationale required to build a robust, defensible, and complete data package for any research, development, or quality control setting.
References
A Senior Application Scientist's Guide to Benchmarking the Synthesis of 2,6-Diacetoxynaphthalene: A Comparative Analysis of Yield and Purity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Naphthalene-Based Monomers
2,6-Diacetoxynaphthalene (2,6-DAN) is a cornerstone monomer, particularly valued in the synthesis of high-performance aromatic polyesters like polyethylene naphthalate (PEN). The physical properties of these advanced polymers are directly contingent on the purity of their constituent monomers.[1] Impurities can terminate polymer chains, disrupt crystal packing, and degrade thermal and mechanical performance. However, achieving high purity is challenging, as the precursor, 2,6-naphthalenediol (2,6-DHN), is notoriously difficult to purify.[1] Consequently, a robust and well-characterized synthetic and purification strategy for 2,6-DAN is not merely an academic exercise but an industrial necessity.
This guide provides a comparative analysis of synthetic methodologies for this compound, focusing on the critical parameters of reaction yield and final product purity. We will dissect the causality behind experimental choices, from precursor synthesis to final purification and analytical validation, offering field-proven insights to guide your laboratory work.
Overall Synthetic Workflow: A Two-Stage Approach
The synthesis of high-purity this compound is logically approached in two primary stages: first, the synthesis and purification of the 2,6-dihydroxynaphthalene precursor, and second, its subsequent acetylation. Each stage presents unique challenges and opportunities for optimization.
References
Safety Operating Guide
Navigating the Disposal of 2,6-Diacetoxynaphthalene: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,6-diacetoxynaphthalene, a compound for which specific safety data may not be readily available. In such instances, a cautious and informed approach, grounded in chemical principles and regulatory standards, is paramount.
The core directive of this guide is to treat this compound as a hazardous substance. This recommendation is based on a scientific assessment of its structure and potential hydrolysis products: 2,6-dihydroxynaphthalene and acetic acid. The naphthalene moiety itself is a structural alert for potential environmental persistence and aquatic toxicity.
Part 1: Hazard Analysis and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards from its chemical structure and the known properties of its constituent parts and likely degradation products.
1.1. Structural Alerts and Potential for Hydrolysis
This compound is an ester. In the presence of aqueous environments, particularly under acidic or basic conditions, it can hydrolyze to form 2,6-dihydroxynaphthalene and acetic acid. Therefore, the hazards associated with these hydrolysis products must be considered when handling and disposing of the parent compound.
1.2. Hazard Profile of Hydrolysis Products
-
2,6-Dihydroxynaphthalene: Safety data for this compound indicate that it is an irritant.[1][2][3]
-
Acetic Acid: The hazards of acetic acid are concentration-dependent.
1.3. Environmental Hazards of the Naphthalene Core
Naphthalene and its derivatives are known to be toxic to aquatic life.[8][9][10] For instance, 2,6-dimethylnaphthalene is classified as very toxic to aquatic life with long-lasting effects.[8][10] It is prudent to assume that this compound shares this potential for environmental harm.
1.4. Summary of Assumed Hazards
Based on the available data for structurally related compounds and potential hydrolysis products, this compound should be handled as a substance that is:
| Assumed Hazard | Basis for Assumption |
| Skin Irritant | Hydrolysis to 2,6-dihydroxynaphthalene. |
| Eye Irritant | Hydrolysis to 2,6-dihydroxynaphthalene. |
| Respiratory Irritant | Hydrolysis to 2,6-dihydroxynaphthalene. |
| Aquatic Toxin | The naphthalene core is common to known aquatic toxins. |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the assumed hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form (solid, in solution, or as waste).
2.1. Recommended PPE
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Eye Protection | Safety goggles or a face shield. | To protect against dust particles and splashes, preventing serious eye irritation. |
| Body Protection | A laboratory coat or a disposable gown. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary if significant dust or aerosols are generated. | To minimize inhalation of the compound, which may cause respiratory irritation. |
Part 3: Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste. The primary method of disposal is through a licensed professional waste disposal service.
3.1. Segregation at the Source
Immediate segregation of all materials that have come into contact with this compound from other laboratory waste streams is critical. This includes:
-
Unused or Expired Product: Keep in its original, tightly sealed container.
-
Contaminated Labware: This includes items such as:
-
Gloves
-
Pipette tips
-
Weighing papers
-
Empty containers
-
Wipes used for cleaning spills
-
-
Solutions: Any solutions containing this compound.
3.2. Waste Containerization and Labeling
-
Solid Waste: Collect all contaminated solid labware in a dedicated, puncture-resistant, and sealable container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof container.
-
Labeling: All waste containers must be clearly and securely labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
The appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
3.3. On-Site Storage
Store all generated waste safely in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel. Ensure the storage area is cool, dry, and away from incompatible materials.
3.4. Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide them with a full and accurate description of the waste stream.
Part 4: Spill Management
In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.
4.1. Immediate Actions
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before addressing the spill, put on the full required personal protective equipment.
4.2. Spill Cleanup Procedure
-
Containment: For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, contain the spill using absorbent pads from a chemical spill kit.
-
Collection: Carefully scoop or sweep the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a water rinse.
-
Waste Collection: All materials used for cleanup (absorbent pads, paper towels, wipes) must be collected as hazardous waste.
-
Doffing PPE: Carefully remove and dispose of all PPE as hazardous waste. Wash hands thoroughly with soap and water.
Part 5: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safe Methods for Disposing Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. laballey.com [laballey.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Diacetoxynaphthalene
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized compounds like 2,6-Diacetoxynaphthalene requires a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety around the handling of this compound, ensuring both personal protection and experimental integrity.
Hazard Assessment: A Proactive Stance on an Uncharacterized Compound
A critical first step in establishing any handling protocol is a thorough hazard assessment. For this compound, specific toxicological data is not extensively published. Therefore, we must operate on a principle of informed caution, extrapolating potential hazards from its chemical structure—a naphthalene core with two acetoxy ester groups—and the known risks of its analogs.
-
Naphthalene Core: The parent compound, naphthalene, is a flammable solid, harmful if swallowed, and a suspected carcinogen.[1] While substitution can alter toxicity, the core structure demands respect. Related compounds like 2,6-dimethylnaphthalene are noted as being very toxic to aquatic life, a critical consideration for disposal.[2][3][4]
-
Ester Groups: Acetoxy groups can be hydrolyzed to acetic acid and the corresponding diol (2,6-dihydroxynaphthalene). The diol analog is a known skin and serious eye irritant that may also cause respiratory irritation.[5]
-
Physical Form: this compound is typically a solid powder or crystalline material.[6] This presents a primary risk of inhalation of fine particulates and contamination of surfaces, skin, and eyes.
Given these factors, our baseline assumption must be that this compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and carries the unknown long-term risks associated with complex aromatic compounds.
Core PPE Requirements: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system. The following details the essential PPE and the rationale for its use.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical insults. The choice of protection must match the potential hazard.
-
Safety Glasses: While offering basic impact protection, standard safety glasses with side shields are insufficient for handling this compound powder or its solutions. Gaps around the lenses leave the eyes vulnerable to dust and splashes.[7]
-
Chemical Splash Goggles: This is the minimum mandatory eye protection. Goggles form a seal around the eyes, providing robust protection against airborne powder and accidental splashes from solutions.[7] They should be indirectly vented to prevent fogging while stopping chemical ingress.
-
Face Shields: When handling larger quantities (>10g) or performing operations with a significant splash or aerosolization risk (e.g., sonicating, heating solutions, quenching a reaction), a face shield must be worn in conjunction with chemical splash goggles.[7][8] The face shield protects the entire face from direct contact.
Skin and Body Protection
Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned with sleeves rolled down, is the foundational barrier. It protects street clothes and skin from minor spills and particle contamination.
Gloves: The Critical Interface: Glove selection is arguably the most critical decision in direct chemical handling. No single glove material protects against all chemicals.[8] For this compound, a dual-glove approach is recommended for most tasks to balance dexterity and protection.
-
Primary Recommendation: Nitrile Gloves. Disposable nitrile gloves provide excellent protection against incidental splashes and are resistant to a wide range of chemicals, oils, and some acids.[8][9] They are a suitable choice for handling the solid and for short-duration tasks involving its solutions.
-
Extended Contact or Aggressive Solvents: If the protocol involves prolonged immersion or the use of aggressive organic solvents (e.g., chlorinated solvents), a more robust glove like butyl or neoprene should be considered.[9] Always consult the glove manufacturer's chemical resistance guide for the specific solvent you are using.[8]
-
Glove Integrity: Always inspect gloves for tears or pinholes before use.[3] Change gloves immediately upon known contact with the chemical. Do not reuse disposable gloves.
Respiratory Protection
The primary method for controlling airborne hazards is through engineering controls, such as a certified chemical fume hood. All operations involving the weighing of this compound powder or handling of its volatile solutions should be performed within a fume hood.
However, if engineering controls are insufficient or unavailable, or during a spill cleanup, respiratory protection is required.[8]
-
For Powders/Dusts: A NIOSH-approved N95 or P1-type dust mask may be sufficient to protect against nuisance dust levels.[10]
-
For Vapors/Aerosols: If handling heated solutions or there is a risk of aerosolization outside a fume hood, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[11] Use of such a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[8][11]
PPE Selection Matrix: A Task-Based Approach
This table provides at-a-glance guidance for selecting appropriate PPE based on the specific laboratory task.
| Task | Potential Hazards | Minimum Required PPE | Recommended Additional PPE |
| Weighing Solid | Inhalation of fine powder, eye/skin contact. | Chemical Splash Goggles, Nitrile Gloves (Double-Gloved), Lab Coat. (Perform in a fume hood or ventilated balance enclosure) | N95 Respirator if not in a fume hood. |
| Preparing Solutions | Splashes, skin/eye contact with solvent and solute. | Chemical Splash Goggles, Nitrile Gloves (Double-Gloved), Lab Coat. (Perform in a fume hood) | Face Shield (for volumes >50mL or volatile solvents). |
| Running Reaction | Splashes, potential for aerosolization (heating/refluxing). | Chemical Splash Goggles, Nitrile Gloves (Double-Gloved), Lab Coat. (Perform in a fume hood) | Face Shield, appropriate thermal gloves if handling hot apparatus. |
| Work-up/Purification | Exposure to large volumes of solvents and compound. | Chemical Splash Goggles, Nitrile Gloves (Double-Gloved), Lab Coat. | Face Shield, Chemical-Resistant Apron. |
| Spill Cleanup | High risk of powder or liquid exposure. | Chemical Splash Goggles, Face Shield, Heavy-Duty Nitrile or Butyl Gloves, Lab Coat or Disposable Gown. | Air-Purifying Respirator with appropriate cartridges. |
Procedural Guidance: From Application to Disposal
Proper procedure is as vital as the equipment itself. A breach in protocol can render the best PPE ineffective.
Workflow for PPE Selection
The following diagram outlines the decision-making process for ensuring adequate protection when planning to work with this compound.
Caption: PPE selection workflow for this compound.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to training.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Put on the first pair of nitrile gloves. Put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
Doffing (Taking Off) Sequence - The Art of Avoiding Contamination: The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Outer Gloves: Remove the outer pair of gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface with bare skin.[3] Dispose of them immediately.
-
Face Shield/Goggles: Remove face shield (if used), followed by goggles, by handling the strap from behind your head. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Hang it in its designated spot or place it in a laundry bin.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound should be considered chemically contaminated waste.
-
Gloves and other disposables: Place them in a designated hazardous waste container.[3] Do not discard them in the regular trash.
-
Spill Materials: All materials used to clean a spill must be collected and disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers of the compound three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.
-
Aqueous Waste: Given the high aquatic toxicity of related naphthalene compounds, do not dispose of any solutions containing this compound down the drain.[2][3][4][12] All liquid waste must be collected in a properly labeled hazardous waste container.
By integrating this expert-level understanding of hazard assessment, equipment selection, and procedural discipline, you establish a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Dimethyl naphthalene-2,6-dicarboxylate, 99+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
